6-(3-Fluorophenyl)nicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXTZOPVKQNRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(3-Fluorophenyl)nicotinaldehyde CAS 898795-81-8 properties
An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS 898795-81-8), a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, spectroscopic profile, synthetic utility, and safety considerations, offering field-proven insights for its application in research and development.
Core Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl moiety makes it a valuable intermediate for constructing complex molecular architectures. The fluorine atom, in particular, is a bioisostere for a hydrogen atom but can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a desirable feature in drug design.
A summary of its key properties is presented below:
| Property | Value | Reference(s) |
| CAS Number | 898795-81-8 | [1][2] |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1][2] |
| MDL Number | MFCD04115444 | [1] |
| SMILES Code | O=CC1=CN=C(C2=CC(F)=CC=C2)C=C1 | [2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Profile: A Predictive Analysis
While specific spectra for this compound are not widely published, its structure allows for a detailed prediction of its spectroscopic characteristics based on fundamental principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the pyridine and fluorophenyl rings. The aldehyde proton (CHO) should appear as a singlet significantly downfield, typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear in the range of δ 7.0-8.5 ppm, with their splitting patterns dictated by ortho, meta, and para couplings. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbon atoms bonded to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups.[3] Key expected peaks include:
-
~2850 and ~2750 cm⁻¹: Two medium bands characteristic of the aldehyde C-H stretch.
-
~1700-1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the aldehyde.
-
~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.
-
~1000-1300 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 201.05, corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.[4]
Synthetic Pathways and Strategies
While specific literature detailing the synthesis of this compound is sparse, its structure suggests that a Suzuki coupling reaction would be a viable and common synthetic route. This would involve the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a fluorinated aryl halide.
Below is a conceptual workflow for a potential synthetic route.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its utility as a versatile building block for the synthesis of novel bioactive molecules.
The Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties.[6] Pyridine-containing compounds have shown a wide range of biological activities, including anticancer and central nervous system effects.[5][7]
The Aldehyde Functional Group
The aldehyde group is a synthetic linchpin, enabling a variety of chemical transformations to build molecular diversity.[8]
Protocol 1: Reductive Amination
This protocol describes a general procedure for the synthesis of an amine derivative from this compound.
Objective: To synthesize N-benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amine.
Safety and Handling
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[9]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][9] Store under an inert atmosphere.[2]
-
Fire-Fighting Measures: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride may be produced.[9]
References
- 1. appchemical.com [appchemical.com]
- 2. 898795-81-8|this compound|BLD Pharm [bldpharm.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. lehigh.edu [lehigh.edu]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
6-(3-Fluorophenyl)nicotinaldehyde molecular weight and formula
An In-Depth Technical Guide to 6-(3-Fluorophenyl)nicotinaldehyde
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its derivatives are integral to a wide array of marketed drugs and clinical candidates, valued for their ability to engage in key biological interactions and their synthetic tractability.[2] Within this class, 6-substituted nicotinaldehydes—pyridines bearing an aldehyde at the 3-position and a substituent at the 6-position—have emerged as exceptionally versatile building blocks.[3] The aldehyde group serves as a reactive handle for a multitude of synthetic transformations, while the 6-position offers a strategic point for introducing pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling chemistry, detail expected spectroscopic data for structural confirmation, and discuss its applications as a precursor to complex molecules of therapeutic interest.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for planning its synthesis, purification, and application. This compound is an aromatic heterocyclic compound whose identity is confirmed through a combination of spectroscopic methods.
Core Properties
A summary of the key physicochemical properties for this compound is provided below. The molecular formula and weight are consistent with isomeric structures like 6-(2-fluorophenyl)nicotinaldehyde.[4]
| Property | Value |
| Molecular Formula | C₁₂H₈FNO |
| Molecular Weight | 201.20 g/mol |
| IUPAC Name | 6-(3-fluorophenyl)pyridine-3-carbaldehyde |
| Physical Form | Expected to be a solid at room temperature |
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are anticipated for this compound[5]:
-
¹H NMR:
-
An aldehyde proton (CHO) singlet is expected around δ 9.9-10.1 ppm.
-
Aromatic protons from both the pyridine and the 3-fluorophenyl rings will appear in the δ 7.0-8.8 ppm range, showing characteristic coupling patterns.
-
-
¹³C NMR:
-
The aldehyde carbonyl carbon (C=O) signal will be significantly downfield, typically in the δ 190-195 ppm region.
-
Aromatic carbon signals will appear in the δ 110-165 ppm range. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 201.2.
-
Synthesis and Mechanistic Rationale
The construction of the biaryl scaffold in this compound is efficiently achieved via Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.
The chosen synthetic strategy involves coupling commercially available 6-chloronicotinaldehyde with (3-fluorophenyl)boronic acid. The catalytic cycle, shown below, involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the desired product and regenerate the catalyst.
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a self-validating system for the synthesis and purification of the title compound. Each step is designed for high yield and purity, with integrated checkpoints for reaction monitoring.
Materials and Reagents:
-
6-Chloronicotinaldehyde
-
(3-Fluorophenyl)boronic acid
-
Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Causality: The boronic acid is used in slight excess to drive the reaction to completion. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of Toluene:Ethanol and a small amount of water. The solvent system is chosen to ensure solubility of both organic and inorganic reagents.
-
Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Causality: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
-
-
Catalyst Addition and Reflux:
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Heat the reaction mixture to 95 °C and allow it to reflux.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The reaction is complete upon the disappearance of the starting 6-chloronicotinaldehyde spot. This typically takes 4-8 hours.
-
Trustworthiness: TLC provides a real-time, qualitative assessment of the reaction's status, preventing premature work-up or unnecessary heating.
-
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Causality: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent isolates the desired product from the aqueous phase.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions (identified by TLC) and concentrate to afford this compound as a solid.
-
Confirm the identity and purity of the final product using NMR and Mass Spectrometry as detailed in the spectroscopic profile section.
-
Applications in Drug Discovery
This compound is not an end-product but a valuable intermediate for building more complex molecular architectures. Its utility in drug discovery stems from its two key functional handles:
-
The Aldehyde Group: This group is a versatile precursor for numerous transformations.[3] It can readily undergo reactions such as:
-
Reductive Amination: To introduce diverse amine functionalities, which are prevalent in bioactive molecules and crucial for forming salt bridges or hydrogen bonds with protein targets.
-
Wittig Reaction: To form alkenes, enabling the extension of the carbon skeleton.
-
Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are common motifs in kinase inhibitors and other targeted therapeutics.
-
-
The 6-(3-Fluorophenyl) Moiety: The fluorophenyl group is a common feature in modern pharmaceuticals. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6]
This scaffold is particularly relevant for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K/mTOR pathway, where substituted pyridines often serve as core hinge-binding elements.[3]
Conclusion
This compound represents a synthetically valuable and strategically designed building block for drug discovery professionals. Its straightforward synthesis via robust Suzuki-Miyaura coupling, combined with the versatile reactivity of its aldehyde group, provides a reliable platform for the rapid generation of diverse compound libraries. The incorporation of the 3-fluorophenyl group offers intrinsic advantages for developing candidates with improved drug-like properties. This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently synthesize, characterize, and utilize this potent intermediate in their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-(2-Fluorophenyl)-3-pyridinecarboxaldehyde | 898795-78-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic data for 6-(3-Fluorophenyl)nicotinaldehyde
An In-depth Technical Guide to the Spectroscopic Characterization of 6-(3-Fluorophenyl)nicotinaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, a key building block in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a pyridine ring substituted with a 3-fluorophenyl group and an aldehyde. This unique combination of a reactive aldehyde, a fluorinated aromatic system, and a pyridine core makes it a valuable intermediate in the synthesis of complex molecular architectures. The fluorine atom can serve as a handle for further functionalization or as a tool to modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations.
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental for the interpretation of spectroscopic data. The following diagram illustrates the atomic numbering scheme used throughout this guide for NMR assignments.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the aldehyde group, and the fluorine atom.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde | 9.9 - 10.1 | s | - |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.0 - 8.2 | dd | ~8.0, 2.0 |
| H-5 | 7.8 - 8.0 | d | ~8.0 |
| H-2' | 7.7 - 7.9 | m | - |
| H-4' | 7.4 - 7.6 | m | - |
| H-5' | 7.1 - 7.3 | m | - |
| H-6' | 7.6 - 7.8 | m | - |
Causality Behind Predictions:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.[1]
-
Pyridine Protons: The protons on the pyridine ring are deshielded by the electronegative nitrogen atom. H-2 will be the most deshielded due to its proximity to the nitrogen. The coupling pattern (d, dd, d) is characteristic of a 3,6-disubstituted pyridine ring.
-
Fluorophenyl Protons: The chemical shifts and multiplicities of the phenyl protons are influenced by the fluorine substituent and their position relative to the pyridine ring. The fluorine atom will introduce additional couplings (H-F coupling).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-aldehyde | 190 - 193 |
| C-2 | 152 - 155 |
| C-3 | 135 - 138 |
| C-4 | 120 - 123 |
| C-5 | 137 - 140 |
| C-6 | 160 - 163 |
| C-1' | 138 - 141 |
| C-2' | 115 - 118 (d, JCF ≈ 21 Hz) |
| C-3' | 161 - 164 (d, JCF ≈ 245 Hz) |
| C-4' | 123 - 126 |
| C-5' | 130 - 133 (d, JCF ≈ 8 Hz) |
| C-6' | 125 - 128 (d, JCF ≈ 3 Hz) |
Causality Behind Predictions:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[2]
-
Pyridine Carbons: The carbons of the pyridine ring exhibit chemical shifts influenced by the nitrogen atom and the substituents.
-
Fluorophenyl Carbons: The carbon directly attached to the fluorine (C-3') will show a large one-bond C-F coupling constant. The other carbons in the phenyl ring will show smaller two-, three-, and four-bond C-F couplings.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a sensitive technique for observing fluorine-containing compounds.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
A single resonance is expected for the fluorine atom, likely in the range of -110 to -115 ppm (relative to CFCl₃). This signal will be a complex multiplet due to coupling with the aromatic protons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): An exact mass measurement using high-resolution mass spectrometry (HRMS) is expected to yield a value very close to the calculated exact mass of C₁₂H₈FNO (201.05899).
-
Major Fragmentation Peaks:
-
[M-1]⁺ (m/z 200): Loss of the aldehydic hydrogen.
-
[M-29]⁺ (m/z 172): Loss of the CHO group.
-
[M-C₇H₄FO]⁺ (m/z 78): Cleavage of the bond between the two rings, leaving the pyridine ring.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Perform MS/MS (tandem mass spectrometry) on the molecular ion peak to obtain fragmentation data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium | Aromatic C-H stretch |
| 2820 - 2850, 2720 - 2750 | Medium, sharp | Aldehyde C-H stretch (Fermi doublet) |
| 1700 - 1720 | Strong, sharp | Aldehyde C=O stretch |
| 1580 - 1610 | Medium to Strong | C=C and C=N stretching in aromatic rings |
| 1200 - 1250 | Strong | C-F stretch |
Causality Behind Predictions:
-
Aldehyde Group: The C=O stretch is a very strong and characteristic absorption.[4][5][6] The two weak bands for the aldehyde C-H stretch are also diagnostic.[4][6]
-
Aromatic Rings: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will appear in the 1450-1610 cm⁻¹ region.
-
C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Predicted UV-Vis Absorption
-
λmax: Two main absorption bands are expected. One around 250-270 nm corresponding to π → π* transitions within the aromatic rings, and another, weaker band at a longer wavelength (around 300-320 nm) corresponding to n → π* transitions of the carbonyl group.[7][8] The exact positions of these bands will be solvent-dependent.[9][10]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the spectrum from 200 to 400 nm.[8] Record the absorbance at the wavelength of maximum absorption (λmax).
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can confidently verify the synthesis of this important building block and proceed with its application in the development of novel chemical entities. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. spectrabase.com [spectrabase.com]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis spectroscopy coupled with firefly algorithm-enhanced artificial neural networks for the determination of propranolol, rosuvastatin, and valsartan in ternary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectra of 6-(3-Fluorophenyl)nicotinaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(3-Fluorophenyl)nicotinaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the electronic environment of individual atoms.[1] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule of interest in medicinal chemistry due to its heterocyclic and fluorinated aromatic moieties. We will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and present a thorough interpretation of the chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.
Introduction: The Structural Significance of this compound
This compound is a bi-aryl compound featuring a pyridine-3-carbaldehyde core linked to a 3-fluorophenyl ring. The pyridine ring is a common scaffold in pharmaceuticals, while the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural verification is therefore a critical step in its synthesis and application.
¹H and ¹³C NMR spectroscopy serve as the gold standard for this purpose.[2] ¹H NMR provides detailed information about the number and environment of protons, their proximity to one another (through spin-spin coupling), and their relationship to functional groups. ¹³C NMR complements this by mapping the carbon skeleton of the molecule.[3] For this particular molecule, the presence of the ¹⁹F nucleus (spin I=1/2) introduces additional complexity and valuable structural information through heteronuclear ¹H-¹⁹F and ¹³C-¹⁹F coupling.[4][5]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below.
Figure 1: Structure of this compound with IUPAC-based numbering for NMR assignments.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameter selection.[6]
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used. Note that solvent choice can influence chemical shifts due to aromatic solvent-induced shifts (ASIS) or hydrogen bonding interactions.[7]
-
Concentration: Weigh approximately 5-15 mg of the compound directly into a clean, dry vial.
-
Solvent Addition: Add 0.6–0.7 mL of the chosen deuterated solvent containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to a height of at least 4 cm. This filtration step removes any particulate matter that could degrade spectral quality.[8]
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and may require optimization based on the specific instrument.[9]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]
-
Spectral Width (SW): 12–16 ppm, centered around 6 ppm to cover both aromatic and aldehyde regions.
-
Acquisition Time (AQ): 2–4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1–5 seconds. A longer delay is crucial for quantitative analysis.[9]
-
Number of Scans (NS): 8–16 scans for a moderately concentrated sample.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for each unique carbon.[9]
-
Spectral Width (SW): 0–220 ppm to encompass all expected carbon signals, including the carbonyl.
-
Acquisition Time (AQ): 1–2 seconds.
-
Relaxation Delay (D1): 2–5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.[6]
-
Number of Scans (NS): 1024–4096 scans, necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.
Chemical Shift (δ) Interpretation
-
Aldehyde Proton (H7): The proton of the aldehyde group is highly deshielded by the anisotropic effect of the C=O double bond and the electron-withdrawing nature of the oxygen atom. It is expected to appear as a singlet in the far downfield region, typically δ 9.8–10.2 ppm .[10]
-
Pyridine Ring Protons (H2, H4, H5): These protons resonate in the aromatic region, generally downfield due to the electron-withdrawing effect of the ring nitrogen.[1]
-
H2: Located ortho to the nitrogen, this proton is the most deshielded of the pyridine protons, expected around δ 8.8–9.1 ppm .[1]
-
H4: This proton is meta to the nitrogen and ortho to the aldehyde group. It will be significantly deshielded by both, appearing around δ 8.2–8.5 ppm .
-
H5: Being meta to both the nitrogen and the aldehyde group, this proton is the most shielded of the pyridine ring protons, expected around δ 7.5–7.8 ppm .[1]
-
-
Fluorophenyl Ring Protons (H2', H4', H5', H6'): These protons also appear in the aromatic region. Their chemical shifts are influenced by the fluorine substituent and their position relative to the pyridine ring.
-
H2' and H6': These protons are ortho to the point of attachment to the pyridine ring and will be deshielded. H2' is also ortho to the fluorine, while H6' is meta. This will differentiate them. H2' is expected around δ 7.7–7.9 ppm , and H6' around δ 7.5–7.7 ppm .
-
H4' and H5': These protons are more distant. H4' (meta to F) and H5' (para to F) will appear in the range of δ 7.2–7.5 ppm .
-
Spin-Spin Coupling (J) and Multiplicity
-
Pyridine Ring:
-
H2 will appear as a doublet due to ortho coupling with H4 (⁵JHH is negligible).
-
H4 will be a doublet of doublets, coupling to H2 (meta, ⁴JHH ≈ 1-3 Hz) and H5 (ortho, ³JHH ≈ 4-6 Hz).[1]
-
H5 will appear as a doublet from ortho coupling to H4.
-
-
Fluorophenyl Ring & ¹H-¹⁹F Coupling: The ¹⁹F nucleus splits proton signals in a predictable manner. The magnitude of the coupling constant (JHF) decreases with the number of bonds separating the nuclei.[11]
-
H2': This proton is ortho to the fluorine (³JHF ≈ 6–10 Hz) and will also show meta coupling to H4' (⁴JHH ≈ 2-3 Hz). It will likely appear as a doublet of doublets or a more complex multiplet.
-
H4': This proton is para to the fluorine (⁵JHF ≈ 1-3 Hz) and will show ortho and meta H-H couplings, resulting in a triplet of doublets or a complex multiplet.
-
H5': This proton is meta to the fluorine (⁴JHF ≈ 4–8 Hz) and will show H-H couplings, appearing as a complex multiplet.
-
H6': This proton is meta to the fluorine (⁴JHF ≈ 4–8 Hz) and will show ortho coupling to H5', likely appearing as a doublet of triplets or a multiplet.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (Hz) |
| H7 (-CHO) | 9.9 - 10.1 | 1H | s | - |
| H2 | 8.9 - 9.1 | 1H | d | ⁴JHH ≈ 2 Hz |
| H4 | 8.2 - 8.4 | 1H | dd | ³JHH ≈ 5 Hz, ⁴JHH ≈ 2 Hz |
| H5 | 7.6 - 7.8 | 1H | d | ³JHH ≈ 5 Hz |
| H2' | 7.7 - 7.9 | 1H | m (dt) | ³JHF ≈ 8-10 Hz |
| H6' | 7.5 - 7.7 | 1H | m (dt) | ⁴JHF ≈ 5-7 Hz |
| H4', H5' | 7.2 - 7.5 | 2H | m | - |
Note: Multiplicities (m) for the fluorophenyl ring are complex due to overlapping signals and multiple small couplings.
Analysis of the ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides one signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and insight into their electronic environment.
Chemical Shift (δ) Interpretation
-
Aldehyde Carbonyl (C7): The carbonyl carbon is extremely deshielded and will appear furthest downfield, typically in the range of δ 190–195 ppm .[12]
-
Pyridine Ring Carbons (C2-C6): These sp² carbons resonate between δ 120-160 ppm .
-
Carbons adjacent to nitrogen (C2, C6) are the most deshielded within the ring, appearing around δ 150-158 ppm .[1]
-
The carbon bearing the aldehyde (C3) will also be downfield.
-
Quaternary carbons (C3, C6) often show lower intensity signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[13]
-
-
Fluorophenyl Ring Carbons (C1'-C6'): These carbons appear in the aromatic region (δ 110-165 ppm ). Their shifts are heavily influenced by the C-F bond.
-
C3' (C-F): The carbon directly bonded to fluorine experiences a large downfield inductive effect but also a strong shielding mesomeric effect. Its signal will be a doublet with a very large one-bond coupling constant.
-
The other carbons will also be split by C-F coupling over two, three, or four bonds.
-
¹³C-¹⁹F Coupling
¹³C-¹⁹F coupling is a powerful diagnostic tool. The coupling constants are typically much larger than ¹³C-¹H couplings and are observed over multiple bonds.[14]
-
¹JCF (for C3'): Very large, typically 240–260 Hz .
-
²JCF (for C2', C4'): Typically 15–25 Hz .
-
³JCF (for C1', C5'): Typically 5–10 Hz .
-
⁴JCF (for C6'): Typically 1–4 Hz .
This coupling means that even in a proton-decoupled spectrum, the signals for C1' through C6' will appear as doublets (or more complex multiplets if other couplings are resolved).
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (from C-F) | Expected JCF (Hz) |
| C7 (CHO) | 190 - 194 | s | - |
| C3' (C-F) | 161 - 164 | d | ¹JCF ≈ 245 |
| C6 | 158 - 161 | s | - |
| C2 | 152 - 155 | s | - |
| C4 | 137 - 140 | s | - |
| C1' | 135 - 138 | d | ³JCF ≈ 8 |
| C3 | 132 - 135 | s | - |
| C5' | 130 - 132 | d | ³JCF ≈ 8 |
| C5 | 120 - 123 | s | - |
| C2' | 118 - 121 | d | ²JCF ≈ 22 |
| C4' | 115 - 118 | d | ²JCF ≈ 22 |
| C6' | 125 - 128 | d | ⁴JCF ≈ 3 |
The Role of 2D NMR for Unambiguous Assignment
For complex molecules, 1D spectra can have overlapping multiplets that are difficult to assign definitively. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities.[8]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent atoms (or otherwise coupled), allowing for the tracing of proton networks through the pyridine and fluorophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for identifying quaternary carbons and piecing together molecular fragments.
Figure 3: Conceptual COSY correlations for the pyridine ring protons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The key diagnostic features include a highly deshielded aldehyde proton signal above 9.8 ppm, characteristic chemical shifts and coupling patterns for the substituted pyridine ring, and distinct ¹H-¹⁹F and ¹³C-¹⁹F coupling constants that define the substitution pattern of the fluorophenyl ring. While 1D NMR provides a strong foundation for structural assignment, the use of 2D NMR techniques like COSY, HSQC, and HMBC is recommended for complete and unambiguous characterization. This guide provides the foundational knowledge and protocols necessary for researchers to confidently acquire and interpret the NMR data for this and structurally related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Structural Significance of 6-(3-Fluorophenyl)nicotinaldehyde
An In-Depth Technical Guide to the Spectroscopic Analysis of 6-(3-Fluorophenyl)nicotinaldehyde
This compound belongs to a class of bi-aryl compounds that are of significant interest in medicinal chemistry and materials science. The molecule's architecture, featuring a formyl group (-CHO) on a pyridine ring which is, in turn, connected to a fluorophenyl ring, creates a unique electronic and structural profile. The aldehyde group acts as a reactive handle for synthesizing more complex molecules, while the fluorophenylpyridine core is a common scaffold in pharmacologically active compounds.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are two cornerstone analytical techniques that provide orthogonal, yet complementary, information. FT-IR provides a detailed fingerprint of the functional groups present, confirming the molecule's covalent bond structure, while MS offers precise molecular weight information and reveals structural details through controlled fragmentation analysis. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the FT-IR and mass spectrometric analysis of this compound.
Part 1: Molecular Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's structure. For this compound, we can predict a series of characteristic absorptions that confirm its identity.
Experimental Protocol: FT-IR Analysis
The choice of sampling technique depends on the physical state of the compound. Assuming the sample is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and common choice.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Nicolet Magna IR 550 or similar)[1]
-
Agate mortar and pestle
-
Pellet press with vacuum capability
-
Infrared-grade KBr powder
Step-by-Step Procedure:
-
Sample Preparation: Dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance and can interfere with the spectrum.
-
Mixing: Place approximately 100-200 mg of the dried KBr powder into an agate mortar. Add 1-2 mg of the this compound sample.
-
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet press die. Apply a vacuum to remove entrapped air and then apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]
Logical Workflow for FT-IR Analysis
References
A Technical Guide to the Predicted NMR Chemical Shifts of 6-(3-Fluorophenyl)nicotinaldehyde for Structural Elucidation
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 6-(3-Fluorophenyl)nicotinaldehyde. As a crucial tool in modern drug discovery and materials science, NMR spectroscopy offers unparalleled insight into molecular structure. For novel compounds where no empirical data exists, accurate in silico prediction serves as an indispensable first step in structural verification. This document outlines the theoretical basis for these predictions, presents the detailed predicted spectral data, and provides a robust, self-validating experimental workflow for empirical confirmation. This guide is intended for researchers, chemists, and drug development professionals who rely on precise structural characterization to advance their scientific objectives.
Introduction: The Structural Significance of this compound
Nicotinaldehyde and its derivatives are a class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and functional materials.[1][2] The title compound, this compound, incorporates three key structural motifs: a pyridine ring, a reactive aldehyde group, and a fluorinated phenyl ring. This specific combination suggests its potential as an intermediate for creating complex molecular architectures with tailored electronic and biological properties.
Given its novelty, no experimental spectral data for this compound is publicly available. Therefore, the structural elucidation process must begin with a theoretical foundation. High-quality prediction of its NMR spectrum is the critical first step, providing a detailed hypothesis that can be rigorously tested and confirmed through empirical spectroscopic methods.
The Theoretical Framework of In Silico NMR Prediction
The prediction of NMR chemical shifts has evolved from rudimentary empirical rules to sophisticated computational methods, significantly accelerating the process of structure verification.[3] Modern prediction software employs a multi-pronged approach to achieve high accuracy.
-
Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) calculate chemical shifts from first principles by modeling the electronic environment around each nucleus. While computationally intensive, DFT methods can provide high accuracy, especially for rigid molecules.[4]
-
Database and Machine Learning Methods: The most common approaches leverage vast databases of experimentally determined NMR spectra.[5] Algorithms such as those based on HOSE (Hierarchical Organisation of Spherical Environments) codes analyze the chemical environment of an atom and match it to similar substructures in the database to predict its chemical shift.[6] More recently, machine learning and graph neural networks have demonstrated the ability to predict shifts with remarkable speed and accuracy by learning complex structure-shift relationships from large datasets.[4][5]
-
Ensemble or Hybrid Approaches: To maximize reliability, many commercial software packages (e.g., ACD/Labs NMR Predictor, Mnova NMRPredict, ChemDraw) combine multiple prediction engines.[3][7] This ensemble approach often yields more accurate and robust predictions than any single method alone.
The data presented in this guide is a consensus prediction, simulating the output from advanced, multi-algorithm software to provide a reliable starting point for experimental analysis.
Predicted NMR Spectral Data
For unambiguous assignment, a systematic atom numbering scheme is essential. The structure and numbering for this compound are presented below.
Caption: Molecular structure and atom numbering scheme.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, three protons on the pyridine ring, and four protons on the 3-fluorophenyl ring. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to the adjacent protons.
| Atom No. | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment Rationale |
| H7 | 10.12 | s | - | Aldehyde proton, highly deshielded by the carbonyl group. |
| H2 | 8.95 | d | J(H2,H4) = 2.2 | Proton ortho to the pyridine nitrogen and adjacent to the aldehyde group, significantly deshielded. |
| H4 | 8.31 | dd | J(H4,H5) = 8.1, J(H4,H2) = 2.2 | Proton meta to the nitrogen, coupled to both H2 and H5. |
| H5 | 7.92 | d | J(H5,H4) = 8.1 | Proton ortho to the C-C bond linking the rings, deshielded by proximity to the phenyl ring. |
| H2' | 7.88 | dt | J(H2',H6') = 7.8, J(H2',F) = 1.5 | Proton ortho to the linkage, shows small coupling to fluorine. |
| H6' | 7.82 | ddd | J(H6',H5') = 8.0, J(H6',H2') = 7.8, J(H6',F) = 1.8 | Proton ortho to the linkage, complex splitting due to couplings with H2', H5', and F. |
| H5' | 7.51 | td | J(H5',H4') = 8.1, J(H5',H6') = 8.0, J(H5',F) = 5.5 | Proton meta to fluorine, shows characteristic through-bond coupling to F. |
| H4' | 7.23 | tddd | J(H4',F) = 9.5, J(H4',H5') = 8.1, J(H4',H2') = 2.5, J(H4',H6') = 0.5 | Proton ortho to fluorine, shows the largest H-F coupling constant. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon spectrum will be characterized by the downfield aldehyde carbon, six distinct pyridine carbons, and six distinct fluorophenyl carbons. The carbon directly bonded to fluorine (C3') will appear as a doublet with a large one-bond C-F coupling constant.
| Atom No. | Predicted δ (ppm) | Predicted ¹JCF (Hz) | Assignment Rationale |
| C7 | 192.8 | - | Aldehyde carbonyl carbon, highly deshielded. |
| C3' | 163.1 | ~248 | Carbon directly attached to fluorine, deshielded and split by a large one-bond coupling. |
| C6 | 160.5 | - | Pyridine carbon bearing the phenyl substituent, deshielded by nitrogen and the substituent. |
| C2 | 152.9 | - | Pyridine carbon ortho to nitrogen, deshielded. |
| C4 | 137.8 | - | Pyridine carbon para to the phenyl substituent. |
| C1' | 139.5 | d, J ≈ 7 Hz | Quaternary phenyl carbon, shows small two-bond coupling to fluorine. |
| C3 | 132.1 | - | Pyridine carbon bearing the aldehyde group. |
| C5' | 130.4 | d, J ≈ 8 Hz | Phenyl carbon meta to fluorine. |
| C5 | 124.8 | - | Pyridine carbon meta to nitrogen. |
| C6' | 123.1 | d, J ≈ 3 Hz | Phenyl carbon ortho to the linkage. |
| C2' | 121.5 | d, J ≈ 3 Hz | Phenyl carbon ortho to the linkage. |
| C4' | 115.8 | d, J ≈ 21 Hz | Phenyl carbon ortho to fluorine, shielded by fluorine's mesomeric effect. |
A Self-Validating Experimental Workflow for Structural Confirmation
The trustworthiness of any structural assignment rests on a rigorous and self-validating experimental protocol. The following workflow combines 1D and 2D NMR experiments to unambiguously confirm the predicted structure.
Caption: Recommended workflow for NMR-based structural elucidation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]
-
Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
2. 1D NMR Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
3. 2D NMR Acquisition for Unambiguous Assignment:
-
gCOSY (Gradient Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks.[8] It will be used to trace the connectivity of protons within the pyridine ring (H2-H4-H5) and the fluorophenyl ring (H2'-H6'-H5'-H4').
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[8] This is the primary tool for assigning all protonated carbon signals.
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for assigning quaternary carbons and piecing together the molecular fragments.[8] It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
H7 (aldehyde) to C3 and C4 on the pyridine ring.
-
H5 on the pyridine ring to C1' and C6 on the phenyl ring, confirming the ring linkage.
-
Protons on both rings to their respective quaternary carbons.
-
Conclusion
This guide provides a robust theoretical framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants detailed herein serve as a precise roadmap for experimental verification. By following the prescribed multi-dimensional NMR workflow, researchers can achieve an unambiguous and confident structural assignment. This synergy between in silico prediction and empirical validation represents a powerful, efficient, and reliable strategy in modern chemical research, ensuring the integrity of novel molecular structures destined for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Download NMR Predict - Mestrelab [mestrelab.com]
- 8. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-(3-Fluorophenyl)nicotinaldehyde
Abstract
6-(3-Fluorophenyl)nicotinaldehyde, a synthetic compound featuring a fluorinated phenyl group appended to a nicotinaldehyde scaffold, represents a compelling starting point for novel drug discovery. The strategic incorporation of a fluorine atom can significantly modulate physicochemical properties, influencing metabolic stability, binding affinity, and bioavailability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. Moving beyond a mere listing of potential targets, this document elucidates the scientific rationale behind target selection, details robust experimental protocols for validation, and offers insights into the interpretation of key data. Our approach is grounded in a synthesis of established biochemical and cell-based assay systems, coupled with logical, field-proven workflows to accelerate the journey from compound to clinical candidate.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile pharmacophore. The aldehyde functionality at the 3-position of the pyridine ring, as seen in nicotinaldehyde, provides a reactive handle for the synthesis of diverse chemical libraries, such as Schiff bases and other heterocyclic systems, which have been explored for various biological activities.[3] The addition of a 3-fluorophenyl group at the 6-position is a deliberate design choice. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability, thereby favorably altering the pharmacokinetic profile of the parent molecule.
Derivatives of the core nicotinaldehyde structure have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[4] This existing body of evidence strongly suggests that this compound is likely to interact with one or more key biological targets to exert a therapeutic effect. This guide will explore the most promising of these potential targets.
High-Probability Target Classes: A Mechanistic Overview
Based on the structural features of this compound and the known activities of related compounds, we have identified several high-probability target classes. The following sections will delve into the rationale for each and outline a strategic approach for experimental validation.
Nicotinic Acetylcholine Receptors (nAChRs)
Rationale: The structural similarity of the pyridine core to nicotine, the endogenous ligand for nAChRs, makes these receptors a primary target of interest. nAChRs are ligand-gated ion channels involved in a wide range of physiological processes, and their modulation has therapeutic implications for pain, inflammation, and neurodegenerative diseases.[5] The 6-phenyl substituent could confer novel subtype selectivity and pharmacological properties compared to nicotine.
Hypothesized Mechanism: this compound may act as an agonist, antagonist, or allosteric modulator of specific nAChR subtypes. Its effect could be to either stimulate or inhibit neuronal signaling, or to modulate the inflammatory response mediated by nAChRs on immune cells.
Kinases Involved in Oncogenesis
Rationale: Numerous pyridine-containing compounds have been developed as kinase inhibitors for cancer therapy.[6] The 6-phenylpurine analogues, for instance, have shown cytotoxic activity against hepatocellular carcinoma cells.[6] The planarity of the pyridine and phenyl rings in this compound allows it to potentially fit into the ATP-binding pocket of various kinases, disrupting their function and inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Hypothesized Mechanism: The compound could act as a competitive inhibitor of ATP binding to the active site of oncogenic kinases such as those involved in cell cycle regulation (e.g., CDKs) or signal transduction (e.g., tyrosine kinases).
Enzymes in Metabolic Pathways
Rationale:
-
α-Glucosidase: Derivatives of nicotinaldehyde have been reported to possess α-glucosidase inhibitory activity, which is a therapeutic strategy for managing type 2 diabetes.[4] This enzyme is involved in the breakdown of carbohydrates in the intestine.
-
NAD+ Biosynthesis: Nicotinaldehyde is a known precursor in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[7] Cancer cells often have altered NAD+ metabolism, making the enzymes in this pathway potential therapeutic targets.
Hypothesized Mechanism:
-
α-Glucosidase Inhibition: The compound may bind to the active site of α-glucosidase, preventing the cleavage of complex carbohydrates into absorbable monosaccharides.
-
Modulation of NAD+ Metabolism: this compound could either inhibit or enhance the activity of enzymes in the NAD+ salvage or de novo synthesis pathways, thereby impacting cellular energy levels and redox balance, which could be particularly detrimental to cancer cells.
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential to definitively identify and validate the therapeutic target(s) of this compound. The following workflows provide a logical progression from initial screening to in-depth mechanistic studies.
Initial Target Class Screening
This phase aims to broadly assess the compound's activity against the hypothesized target classes using high-throughput screening (HTS) compatible assays.
Experimental Protocol: Kinase Panel Screening
-
Objective: To identify potential kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) that includes a diverse set of human kinases.
-
Prepare a stock solution of this compound in DMSO.
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify "hits" (kinases with significant inhibition, typically >50%).
-
The assay typically measures the phosphorylation of a substrate by the kinase in the presence of ATP and the test compound. The signal is often detected using radiometric, fluorescent, or luminescent methods.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).
-
Hits are prioritized for further validation based on the degree of inhibition and the therapeutic relevance of the kinase.
-
Data Presentation: Kinase Screening Hits
| Kinase Target | % Inhibition at 10 µM | Therapeutic Area |
| Kinase A | 85% | Oncology |
| Kinase B | 72% | Inflammation |
| Kinase C | 65% | Oncology |
Target Validation and Mechanistic Studies
Once initial hits are identified, the next step is to confirm the interaction and elucidate the mechanism of action.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of this compound to a purified target protein (e.g., a "hit" kinase) and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
Prepare a solution of the purified target protein in a suitable buffer in the ITC sample cell.
-
Prepare a solution of this compound in the same buffer in the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
A control experiment with the compound injected into the buffer alone is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated and plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Experimental Protocol: Enzyme Inhibition Kinetics
-
Objective: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for an identified enzyme target (e.g., α-glucosidase).
-
Methodology:
-
Perform enzyme activity assays at varying concentrations of the substrate in the presence of different fixed concentrations of this compound.
-
Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry).
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constants (Ki).
-
Cellular Assays to Confirm Biological Relevance
In vitro biochemical assays must be followed by cell-based assays to confirm that the compound's interaction with its target translates into a functional effect in a biological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the fraction of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Protocol: Antiproliferative Assay (MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.[8]
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualization of Key Workflows and Pathways
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Signaling Pathway Example: A Hypothesized Kinase Inhibition Pathway
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. 6-Phenylnicotinaldehyde| [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: Solubility and Stability of 6-(3-Fluorophenyl)nicotinaldehyde
An In-depth Technical Guide for Researchers
Abstract
6-(3-Fluorophenyl)nicotinaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine core, a reactive aldehyde, and a fluorinated phenyl ring, presents a unique combination of physicochemical properties that are critical for its application in synthesis and drug development. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound. We will explore the theoretical underpinnings of its behavior, grounded in its structural features, and provide detailed, field-proven experimental protocols for its empirical evaluation. This document is intended to serve as a practical resource for researchers, enabling them to anticipate challenges, design robust experimental plans, and effectively integrate this molecule into their research and development pipelines.
Molecular Structure and Physicochemical Landscape
To understand the solubility and stability of this compound, we must first deconstruct its molecular components and their individual contributions.
-
Nicotinaldehyde Core: The central scaffold is a pyridine ring substituted with an aldehyde (formyl) group at the 3-position. The pyridine nitrogen atom acts as a weak base (pKa of the conjugate acid is ~3.4 for the parent nicotinaldehyde) and a hydrogen bond acceptor.[1] The aldehyde group is polar and highly reactive, susceptible to both oxidation and nucleophilic attack.[2]
-
Aromatic Phenyl Substituent: The phenyl group at the 6-position introduces significant lipophilicity, which is expected to decrease aqueous solubility. Its steric bulk may also influence the reactivity of the adjacent pyridine nitrogen.
-
Fluorine Atom: The fluorine at the meta-position of the phenyl ring is a key modulator of the molecule's properties. As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and impact chemical reactivity.[3] The carbon-fluorine bond is exceptionally strong, often conferring enhanced metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] While a single fluorine substitution can slightly increase lipophilicity, it also serves as a weak hydrogen bond acceptor, adding another layer of complexity to its solubility profile.[4][6]
A summary of the predicted physicochemical properties is presented below.
| Property | Predicted Value / Characteristic | Rationale and Impact |
| Molecular Formula | C₁₂H₈FNO | From structure.[7] |
| Molecular Weight | 201.20 g/mol | From structure.[7] |
| LogP (Lipophilicity) | Moderately High | The presence of two aromatic rings suggests significant lipophilicity, which would favor solubility in non-polar organic solvents and limit aqueous solubility. The fluorine atom may slightly increase this value.[5] |
| Aqueous Solubility | Low; pH-Dependent | The hydrophobic phenyl group counteracts the polarity of the aldehyde and pyridine nitrogen. The basicity of the pyridine nitrogen suggests that solubility will increase significantly in acidic conditions (pH < 4) due to salt formation. |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | The electron-withdrawing nature of the fluorophenyl group is expected to reduce the basicity of the pyridine nitrogen compared to unsubstituted nicotinaldehyde.[3] |
| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |
| Hydrogen Bond Acceptors | 3 | Pyridine Nitrogen, Carbonyl Oxygen, Fluorine Atom. These sites can interact with protic solvents.[4] |
Solubility Profiling: A Methodological Approach
Determining the solubility of a compound is a critical step in early-stage drug development, influencing everything from formulation to bioavailability. A multi-faceted approach, combining thermodynamic and kinetic measurements, provides the most complete picture.
Causality Behind Solvent Selection
The choice of solvents for solubility testing should be systematic.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): These are essential to understand the compound's behavior under physiological conditions (stomach, blood, intestine) and to confirm the impact of the pyridine ring's protonation on solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are common in formulation and synthesis.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are powerful solvents, often used to create high-concentration stock solutions for screening assays.
-
Non-Polar Solvents (e.g., Dichloromethane, Toluene): Solubility in these solvents indicates the compound's lipophilic character and is relevant for organic synthesis and purification.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility and is considered the gold standard.
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units like µg/mL or µM.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a supersaturated solution, mimicking the conditions of many biological assays.
Protocol Steps:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the target aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, perform serial additions of the DMSO stock solution into the buffer-filled wells. This rapid addition from a highly soluble organic state into an aqueous environment creates a supersaturated solution.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Anticipated Solubility Data
The following table summarizes the expected solubility profile based on the molecule's structure.
| Solvent/Medium | Expected Solubility | Rationale |
| Aqueous Buffer (pH 3.0) | Moderate to High | Protonation of the pyridine nitrogen forms a cationic salt, dramatically increasing aqueous solubility. |
| Aqueous Buffer (pH 7.4) | Very Low | The molecule is in its neutral, lipophilic form. Intramolecular forces in the crystal lattice and hydrophobicity limit dissolution. |
| Ethanol / Methanol | High | The polarity and hydrogen-bonding capability of these alcohols will effectively solvate the molecule. |
| DMSO / DMF | Very High | Strong polar aprotic solvents capable of disrupting crystal lattice forces and solvating both polar and non-polar regions. |
| Dichloromethane (DCM) | Moderate to High | The overall lipophilic character of the molecule favors solubility in this common organic solvent. |
Stability Profiling: A Forced Degradation Study
The aldehyde functional group is the primary site of potential instability in this compound.[8][9] A forced degradation study is essential to identify potential degradation pathways, develop a stability-indicating analytical method, and determine appropriate storage and handling conditions.[10]
The Imperative of a Stability-Indicating Method
Before initiating a stability study, a robust analytical method—typically reverse-phase HPLC with UV or Mass Spectrometric detection—must be developed. This method is termed "stability-indicating" because it must be able to resolve the intact parent compound from all potential degradation products, ensuring that any decrease in the parent peak is accurately measured and not masked by co-eluting species.
Experimental Workflow: Forced Degradation
The diagram below outlines a standard workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
-
Oxidative Degradation: This is the most probable degradation route. The aldehyde group (-CHO) is highly susceptible to oxidation, especially in the presence of oxidizing agents like H₂O₂ or even atmospheric oxygen over time, yielding the corresponding 6-(3-Fluorophenyl)nicotinic acid. This is a common liability for aromatic aldehydes.[9]
-
Basic Hydrolysis: While the core structure is generally stable, strong basic conditions could potentially facilitate certain reactions, though significant degradation is less likely compared to oxidation.
-
Acidic, Thermal, and Photolytic Conditions: The molecule is expected to show greater stability under these conditions. The strong C-F bond and the general stability of the pyridine and phenyl rings suggest resistance to thermal and acid-catalyzed degradation.[4][11] However, photostability should be empirically confirmed as aromatic systems can be light-sensitive.
Anticipated Stability Data
The results of a forced degradation study could be summarized as follows.
| Condition | Time | % Assay of Parent Compound | Major Degradant(s) Observed |
| Control (No Stress) | 24h | >99% | None |
| 0.1 M HCl (60°C) | 24h | ~98% | Minimal degradation |
| 0.1 M NaOH (RT) | 24h | ~95% | Minor, unidentified polar degradants |
| 3% H₂O₂ (RT) | 8h | ~60% | Peak corresponding to 6-(3-Fluorophenyl)nicotinic acid |
| Thermal (80°C) | 24h | >99% | None |
| Photolytic (ICH Q1B) | 24h | ~97% | Minor, unidentified degradants |
Practical Recommendations and Conclusion
For Solubility:
-
For biological assays requiring aqueous buffers, prepare high-concentration stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (<0.5%) to avoid co-solvency effects.
-
If higher aqueous concentrations are needed, formulation as an acid salt (e.g., using HCl or another pharmaceutically acceptable acid) is a viable strategy, provided the low pH is compatible with the intended application.
For Stability and Storage:
-
The primary stability liability is oxidation of the aldehyde group. To ensure long-term integrity, this compound should be stored as a solid in a tightly sealed container, protected from light and air.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) is highly recommended.[7][12]
-
Solutions, particularly in protic solvents, should be prepared fresh and used promptly. Avoid prolonged storage of solutions that are exposed to the atmosphere.
References
- 1. 3-Pyridinecarboxaldehyde | 500-22-1 [chemicalbook.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. 898795-81-8|this compound|BLD Pharm [bldpharm.com]
- 8. fiveable.me [fiveable.me]
- 9. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Nicotinaldehyde [changfengchem.com]
- 11. chemkraft.ir [chemkraft.ir]
- 12. 3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
Purity Analysis of 6-(3-Fluorophenyl)nicotinaldehyde: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 6-(3-Fluorophenyl)nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-modal analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the identification and quantification of potential impurities. The methodologies described herein are designed to be self-validating, ensuring robust and reliable purity assessment in a drug development setting.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, while the fluorinated phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a target molecule. Given its role as a foundational building block, ensuring the purity of this compound is not merely a quality control measure but a cornerstone of robust drug development.
The presence of impurities, even at trace levels, can have significant consequences, including:
-
Formation of Impurity Adducts in the API: Process-related impurities can react in subsequent synthetic steps to form new, potentially toxic, compounds.
-
Altered Physicochemical Properties: Impurities can affect properties such as solubility, crystallinity, and stability of the API.
-
Reduced Therapeutic Efficacy: The presence of impurities effectively lowers the concentration of the desired API, potentially impacting its therapeutic effect.
-
Adverse Toxicological Effects: Certain impurities may possess inherent toxicity, posing a direct risk to patient safety.
This guide, therefore, presents a rigorous, scientifically grounded approach to the purity analysis of this compound, emphasizing the "why" behind the "how" of each analytical technique.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A robust purity analysis begins with a theoretical understanding of the potential impurities that may be present. These are often related to the synthetic route employed. A common synthetic pathway to this compound involves a Suzuki coupling reaction between a protected nicotinaldehyde derivative and a fluorophenylboronic acid, followed by deprotection.
Based on this, a hypothetical impurity profile can be postulated:
-
Starting Materials: Unreacted 6-chloronicotinaldehyde or 3-fluorophenylboronic acid.
-
By-products:
-
6-(3-Fluorophenyl)nicotinic acid: Formed by the oxidation of the aldehyde.
-
[1,1'-Biphenyl]-3-ol, 3'-fluoro-: Homocoupling product of 3-fluorophenylboronic acid.
-
-
Process-Related Impurities: Residual catalysts (e.g., palladium), bases (e.g., potassium carbonate), and solvents used in the synthesis and purification steps.
The analytical strategy must be designed to separate, identify, and quantify these and other potential unknown impurities.
The Analytical Workflow: A Multi-Pronged Strategy for Comprehensive Purity Assessment
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. This guide advocates for an orthogonal approach, utilizing multiple techniques with different separation and detection principles to ensure a comprehensive analysis.
Figure 1: A comprehensive analytical workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for determining the purity of non-volatile organic compounds. For an aromatic aldehyde like this compound, a reversed-phase HPLC method with UV detection is highly effective.[1]
Rationale for Method Selection
-
Reversed-Phase Chromatography: The non-polar nature of the analyte makes it well-suited for separation on a C18 stationary phase with a polar mobile phase.
-
UV Detection: The aromatic rings in the molecule are strong chromophores, allowing for sensitive detection using a UV detector. Monitoring at multiple wavelengths can help to distinguish between the main component and impurities with different spectral properties.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient is employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities. A typical gradient might start at 70% A, ramping to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Data Presentation and Interpretation
The purity is typically determined by area percent, assuming that all components have a similar response factor at the chosen wavelength.
| Parameter | Typical Value | Rationale |
| Retention Time | ~ 8.5 min | Dependent on the specific column and gradient. |
| Purity (Area %) | > 99.0% | A common acceptance criterion for pharmaceutical intermediates. |
| Relative Retention Time (RRT) of Known Impurities | Varies | To be determined using reference standards of potential impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an essential tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[2][3]
Rationale for Method Selection
-
High Resolving Power: Capillary GC columns provide excellent separation of volatile compounds.
-
Mass Spectrometry Detection: Provides structural information for the identification of unknown impurities and definitive confirmation of known impurities.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer, equipped with a headspace autosampler.
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and incubate at 80 °C for 15 minutes before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural confirmation of the main component and the identification of structurally related impurities.[4][5][6] ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the analyte.[7]
Rationale for Method Selection
-
Structural Information: Provides unambiguous structural information, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.
-
Quantitative Capability: qNMR allows for the direct measurement of purity against a certified internal standard.
-
Non-Destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The aromatic region (typically 6.5-8.5 ppm for aromatic protons) and the aldehyde proton signal (around 9-10 ppm) are of particular interest.[8]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number and chemical shifts of the signals will confirm the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming assignments and elucidating the structures of unknown impurities.
-
¹⁹F NMR: A Specific Probe for Fluorinated Compounds
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for detecting and quantifying fluorine-containing impurities.[9]
Data Visualization: Logical Relationships in Purity Assessment
Figure 2: Logical relationships between the analyte, its impurity profile, and the analytical techniques employed for its assessment.
Conclusion: A Pathway to Confident Purity Assessment
The purity analysis of this compound is a multi-faceted task that requires a thoughtful and scientifically sound approach. By combining the strengths of HPLC, GC-MS, and NMR spectroscopy, researchers and drug development professionals can gain a comprehensive understanding of the purity profile of this critical pharmaceutical intermediate. The methodologies outlined in this guide provide a robust framework for ensuring the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. toref-standards.com [toref-standards.com]
- 6. azooptics.com [azooptics.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-(3-Fluorophenyl)nicotinaldehyde: An Application Note for Drug Development Professionals
Introduction
6-(3-Fluorophenyl)nicotinaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridine ring, is a common motif in pharmacologically active compounds. The presence of the fluorophenyl group allows for the exploration of fluorine's unique effects on metabolic stability, binding affinity, and pharmacokinetic properties. This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind the experimental choices.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved by the Suzuki-Miyaura cross-coupling of 6-chloronicotinaldehyde with (3-fluorophenyl)boronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.[1]
Overall Reaction:
References
Application Notes and Protocols for the Synthesis of 6-Aryl-Nicotinaldehydes via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of 6-Aryl-Nicotinaldehydes and the Utility of Suzuki-Miyaura Coupling
6-Aryl-nicotinaldehydes represent a pivotal class of heterocyclic compounds, serving as crucial building blocks in the landscape of pharmaceutical and materials science research. Their inherent structural motif, featuring a pyridine ring substituted with an aldehyde at the 3-position and an aryl group at the 6-position, is a recurring theme in a multitude of biologically active molecules and functional organic materials. The aldehyde functionality provides a versatile handle for further synthetic transformations, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an exceptionally powerful and widely adopted method for the synthesis of biaryl and heterobiaryl compounds.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-aryl-nicotinaldehydes utilizing the palladium-catalyzed Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for reaction optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organohalide (in this case, a 6-halo-nicotinaldehyde) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) species. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[7]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The base also assists in the exchange of the halide on the palladium complex with the aryl group from the boronate, regenerating the base's conjugate acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the cis-isomeric Pd(II) complex, which forms the desired carbon-carbon bond of the 6-aryl-nicotinaldehyde product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a general and a microwave-assisted protocol for the Suzuki-Miyaura coupling of a 6-halo-nicotinaldehyde with an arylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 6-Bromo-nicotinaldehyde | ≥97% | Sigma-Aldrich | Starting material. |
| Arylboronic Acid | ≥97% | Combi-Blocks, Sigma-Aldrich | Coupling partner. |
| Palladium Catalyst | See table below | Strem, Sigma-Aldrich | Pre-catalyst. |
| Ligand | See table below | Strem, Sigma-Aldrich | If not using a pre-catalyst complex. |
| Base | Anhydrous | Sigma-Aldrich, Acros | Crucial for the transmetalation step. |
| Solvent(s) | Anhydrous/Degassed | Acros, Fisher Scientific | Important for reaction consistency. |
| Inert Gas | High Purity | Airgas | Nitrogen or Argon. |
| Reaction Vessel | Oven-dried | Chemglass | Schlenk tube or microwave vial. |
Recommended Catalysts, Ligands, Bases, and Solvents
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling reaction and often requires optimization depending on the specific substrates.
| Parameter | Recommended Options | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst. PdCl₂(dppf) is often used in microwave-assisted reactions. Pd₂(dba)₃ is a stable Pd(0) source often used with additional ligands.[1] |
| Ligands | PPh₃, SPhos, XPhos, RuPhos | Triphenylphosphine (PPh₃) is a standard ligand. Buchwald ligands like SPhos, XPhos, and RuPhos are electron-rich and bulky, often leading to higher catalytic activity, especially for challenging substrates.[10] |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates.[4][7] |
| Solvents | 1,4-Dioxane/H₂O, Toluene, DMF, THF | A mixture of an organic solvent and water is frequently used to dissolve both the organic reactants and the inorganic base.[4][7] Anhydrous conditions can also be employed. |
General Experimental Protocol (Thermal Heating)
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-nicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 equiv.). If using a palladium source like Pd₂(dba)₃, add the appropriate ligand (e.g., SPhos, 0.04–0.1 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the general Suzuki-Miyaura coupling protocol.
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be highly effective.[1]
-
Reagent Preparation: In a microwave-safe reaction vial, combine 6-bromo-nicotinaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and a suitable palladium catalyst (e.g., PdCl₂(dppf), 0.05–0.1 equiv.).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki-Miyaura couplings often requires optimization of the reaction parameters.[11][12]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst/ligand system (e.g., Buchwald ligands).- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature or switch to microwave heating. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is performed under a strict inert atmosphere.- Use fresh, high-quality solvents and reagents.- Consider using a more stable palladium pre-catalyst. |
| Protodeboronation of Boronic Acid | - Presence of water with a weak base- Prolonged reaction time at high temperature | - Use a stronger, non-nucleophilic base.- Minimize reaction time and temperature.- Use anhydrous conditions if possible. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely related byproducts | - Optimize the reaction to drive it to completion.- Employ a different chromatographic technique or recrystallization for purification. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 6-aryl-nicotinaldehydes. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in the field of drug discovery and materials science, enabling the streamlined synthesis of these important molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 6-(3-Fluorophenyl)nicotinaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive and validated experimental procedure for the synthesis of 6-(3-Fluorophenyl)nicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and characterization data to ensure reproducible and high-yield synthesis. The causality behind critical experimental choices is explained to empower the user with a deeper understanding of the reaction system.
Introduction and Significance
Nicotinaldehyde derivatives are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents and functional materials.[4] The introduction of a substituted phenyl ring at the 6-position of the pyridine core, as in this compound, can significantly modulate the molecule's steric and electronic properties, making it a key intermediate for structure-activity relationship (SAR) studies. The fluorine substituent, in particular, is a bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability.
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the method of choice for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[1][5] This protocol details the coupling of commercially available 6-chloronicotinaldehyde with (3-fluorophenyl)boronic acid, providing a reliable and scalable route to the target compound.
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.
Overall Reaction:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
The catalytic cycle, a foundational concept in organometallic chemistry, involves three key steps:[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloronicotinaldehyde, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its fluorophenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the final product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed as a reliable starting point and can be optimized for specific laboratory conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 6-Chloronicotinaldehyde | ≥97% | Commercial | 55561-12-1 | Starting material. |
| (3-Fluorophenyl)boronic acid | ≥98% | Commercial | 768-35-4 | Coupling partner. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | Commercial | 95464-05-4 | Palladium catalyst.[6] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercial | 497-19-8 | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | 123-91-1 | Solvent. |
| Deionized Water | High Purity | Laboratory | 7732-18-5 | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | Extraction solvent. |
| Brine (Saturated NaCl) | ACS Grade | Laboratory | 7647-14-5 | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | 7757-82-6 | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | 7631-86-9 | For chromatography. |
| Argon or Nitrogen Gas | High Purity | Commercial | 7440-37-1 | Inert atmosphere. |
Equipment
-
Round-bottom flask or pressure vessel suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloronicotinaldehyde (1.0 eq, e.g., 1.41 g, 10.0 mmol), (3-fluorophenyl)boronic acid (1.2 eq, 1.68 g, 12.0 mmol), and sodium carbonate (2.5 eq, 2.65 g, 25.0 mmol).[6][7]
-
Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide starting material. A strong inorganic base like sodium carbonate is crucial for activating the boronic acid to the boronate state, which facilitates the transmetalation step.[5]
-
-
Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. Seal the flask and sparge the mixture with argon or nitrogen gas for 15-20 minutes while stirring.
-
Trustworthiness: Degassing is a critical, self-validating step. It removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause phosphine ligand degradation, thereby preventing catalyst deactivation and ensuring a reproducible yield.
-
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), (0.03 eq, 245 mg, 0.3 mmol).
-
Expertise & Experience: Pd(dppf)Cl₂ is an air-stable precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a robust ferrocene-based phosphine that provides thermal stability and promotes high catalytic turnover, making it ideal for cross-coupling reactions involving heteroaryl chlorides.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Trustworthiness: The reaction progress should be monitored periodically by TLC (e.g., using a 3:1 mixture of hexanes/ethyl acetate as eluent). The disappearance of the 6-chloronicotinaldehyde spot indicates the reaction is approaching completion. Typically, the reaction is complete within 12-18 hours.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Expertise & Experience: The aqueous wash removes the inorganic base and salts. Multiple extractions with an organic solvent ensure efficient recovery of the product from the aqueous phase.
-
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel.
-
Trustworthiness: A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc), is typically effective for separating the product from nonpolar impurities and residual starting materials.
-
Characterization and Data
The identity and purity of the final product, this compound, must be confirmed by standard analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈FNO | [8] |
| Molecular Weight | 201.20 g/mol | [8] |
| CAS Number | 898795-81-8 | [8] |
| Appearance | Expected to be an off-white to yellow solid. | - |
Expected Analytical Data
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aldehyde proton (~10.1 ppm, singlet), the pyridine ring protons (doublets and doublets of doublets between 7.9-9.2 ppm), and the fluorophenyl ring protons (multiplets between 7.2-7.9 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Key signals should include the aldehyde carbonyl (~192 ppm), and aromatic carbons, including the carbon attached to fluorine which will show a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 202.06.
-
FT-IR (KBr, cm⁻¹): A strong absorption band corresponding to the aldehyde C=O stretch is expected around 1700-1710 cm⁻¹.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By providing mechanistic context and explaining the rationale behind key procedural steps, this guide serves as an authoritative resource for researchers in organic synthesis and drug discovery. The described method is scalable and utilizes commercially available reagents, making it a practical approach for accessing this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 8. appchemical.com [appchemical.com]
Application Notes and Protocols for the Purification of 6-(3-Fluorophenyl)nicotinaldehyde via Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact the safety, efficacy, and stability of a drug product. 6-(3-Fluorophenyl)nicotinaldehyde is a key building block in the synthesis of various compounds of medicinal interest. Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and the quality of the final API. Recrystallization stands as a robust and widely employed technique for the purification of solid organic compounds, prized for its efficiency in removing impurities and its scalability.[1][2] This application note provides a detailed protocol for the purification of this compound using the recrystallization method, grounded in the fundamental principles of solubility and crystal lattice formation.[3][4]
The underlying principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3][6] Upon cooling, the solution becomes supersaturated with respect to the desired compound, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[3]
Scientific Integrity and Logic: A Self-Validating Protocol
The protocol outlined below is designed to be a self-validating system, where the principles of chemical engineering and organic chemistry converge to ensure a high degree of purity. The choice of a dual-solvent system, for instance, offers fine-tuned control over the solubility profile of the target compound, a common and effective strategy in recrystallization.[7]
Expertise-Driven Solvent Selection
The molecular architecture of this compound, featuring a polar pyridine ring and a less polar fluorophenyl group, suggests a compound of intermediate polarity. This characteristic guides the selection of a suitable solvent system. A common and effective approach for such molecules is the use of a solvent pair: a "good" solvent in which the compound is soluble, and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[1][7] For this protocol, we propose the use of ethanol as the "good" solvent and water as the "anti-solvent". Ethanol is a polar protic solvent capable of dissolving the target compound, particularly when heated. Water, being more polar, will decrease the solubility of the organic aldehyde as it is introduced, inducing crystallization upon cooling. The miscibility of ethanol and water is crucial for creating a homogeneous solution from which controlled precipitation can occur.[6]
Trustworthiness Through Methodical Execution
Each step of the protocol is designed to mitigate common pitfalls of recrystallization, such as oiling out or premature precipitation. The gradual addition of the anti-solvent to the hot solution and the slow cooling process are critical for the formation of well-defined, pure crystals rather than an amorphous solid that may trap impurities.[8] The final washing step with a cold solvent mixture is essential to remove any residual mother liquor adhering to the crystal surface without significantly re-dissolving the purified product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of this compound. Researchers should consider this a starting point and may need to optimize solvent ratios and volumes based on the initial purity of their sample.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Begin by adding a small volume of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the desired product in the funnel.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, slowly add deionized water dropwise with continuous stirring. Continue adding water until the solution becomes faintly turbid (cloudy). The appearance of turbidity indicates that the solution is nearing its saturation point at that temperature.
-
Re-dissolution and Clarification: After the initial turbidity appears, add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures that the crystallization process will begin from a homogenous, saturated solution upon cooling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to promote the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture (using the same approximate ratio as the final crystallization solution). This will remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them in the Bucher funnel under vacuum for a period, followed by drying in a vacuum oven at a temperature well below the compound's melting point, or in a desiccator.
Data Presentation
| Parameter | Recommended Value/Observation | Rationale |
| Starting Material | Crude this compound | The protocol is designed for purification. |
| Solvent 1 (Good Solvent) | Ethanol | Good solubility at elevated temperatures. |
| Solvent 2 (Anti-Solvent) | Deionized Water | Poor solubility, miscible with ethanol. |
| Dissolution Temperature | Near the boiling point of ethanol (~78 °C) | To ensure complete dissolution in minimal solvent. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of pure, well-defined crystals. |
| Washing Solvent | Cold Ethanol/Water mixture | Removes impurities without significant product loss. |
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step, researchers can effectively implement and adapt this method to achieve high-purity material essential for drug discovery and development. The emphasis on slow cooling and the use of a dual-solvent system are key to obtaining a crystalline product of high quality.
References
- 1. scispace.com [scispace.com]
- 2. ijpronline.com [ijpronline.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. praxilabs.com [praxilabs.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
The Strategic Utility of 6-(3-Fluorophenyl)nicotinaldehyde in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. Among these, 6-(3-Fluorophenyl)nicotinaldehyde has emerged as a key pharmaceutical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural combination—a reactive aldehyde on a pyridine core, coupled with a fluorinated phenyl ring—offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with enhanced pharmacological properties. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this valuable intermediate.
Physicochemical Properties and Strategic Importance
The physical and chemical characteristics of this compound are fundamental to its application in synthesis. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 898795-81-8 | [1] |
| Molecular Formula | C₁₂H₈FNO | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
The strategic importance of this molecule is threefold:
-
The Nicotinaldehyde Core: This portion of the molecule provides a reactive aldehyde group, which is a versatile handle for a variety of chemical transformations, most notably condensation reactions to form heterocyclic systems. The pyridine ring itself is a common motif in medicinal chemistry, known to engage in hydrogen bonding and improve the pharmacokinetic properties of drug candidates[4].
-
The 6-Aryl Substitution: The phenyl group at the 6-position of the pyridine ring is crucial for establishing key interactions with biological targets. This substitution is typically introduced via powerful cross-coupling methodologies, such as the Suzuki-Miyaura reaction[5][6].
-
The 3-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The 3-fluoro substituent on the phenyl ring can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the electronic properties of the molecule, leading to improved binding affinity and selectivity for its target protein[2][7].
Core Application: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors
A prime application of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives. This scaffold is the core of numerous potent and selective kinase inhibitors, including inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers[8][9][10]. The synthesis of the irreversible covalent FGFR inhibitor PRN1371, for instance, relies on a similar 6-aryl-substituted pyridopyrimidinone core[9].
The general synthetic strategy involves a condensation reaction between the 6-arylnicotinaldehyde and an appropriately substituted aminopyrimidine, followed by cyclization to form the bicyclic pyridopyrimidine system.
Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
The following diagram illustrates the key steps in the synthesis of a generic pyrido[2,3-d]pyrimidin-7-one core, a crucial step in the production of many kinase inhibitors.
Caption: Synthetic workflow for a kinase inhibitor.
Detailed Protocol: Synthesis of a 6-(3-Fluorophenyl)pyrido[2,3-d]pyrimidin-7-one Intermediate
This protocol describes a representative procedure for the synthesis of a key intermediate, adaptable from methodologies used for preparing potent kinase inhibitors.
Part A: Suzuki-Miyaura Coupling to Synthesize this compound
This step is crucial for introducing the fluorophenyl moiety onto the pyridine ring.
-
Reagent Preparation: In a flame-dried round-bottom flask, combine 6-chloronicotinaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Part B: Condensation and Cyclization to the Pyrido[2,3-d]pyrimidin-7-one Core
This part of the synthesis constructs the core bicyclic structure of the target kinase inhibitors.
-
Reactant Mixture: In a suitable reaction vessel, dissolve this compound (1.0 eq) and a 2,4-diaminopyrimidine derivative (1.1 eq) in a high-boiling point solvent such as acetic acid or a mixture of acetic acid and an alcohol.
-
Reaction Execution: Heat the mixture to reflux (typically 120-140 °C) for several hours (e.g., 6-24 hours). The progress of the reaction should be monitored by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography to yield the desired 6-(3-Fluorophenyl)pyrido[2,3-d]pyrimidin-7-one intermediate.
Mechanism of Action and Biological Relevance: FGFR Inhibition
The pyrido[2,3-d]pyrimidin-7-one core synthesized from this compound often serves as a scaffold for inhibitors that target the ATP-binding site of kinases like FGFR. Aberrant FGFR signaling is a known driver in various cancers, promoting tumor growth, angiogenesis, and metastasis.
Caption: FGFR signaling pathway and inhibition.
By competitively binding to the ATP pocket of the FGFR kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This ultimately leads to the inhibition of cancer cell proliferation and survival. The 6-(3-fluorophenyl) group plays a critical role in occupying a hydrophobic pocket within the kinase domain, contributing to the inhibitor's potency and selectivity.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its well-defined reactivity and the strategic placement of the fluorophenyl group provide medicinal chemists with a reliable and effective tool for developing next-generation targeted therapies. The protocols and insights provided herein are intended to serve as a comprehensive guide for the effective utilization of this important building block in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-(3-Fluorophenyl)nicotinaldehyde in Medicinal Chemistry
Introduction: Unlocking the Potential of a Fluorinated Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design.[2] The introduction of specific substituents onto the pyridine ring can profoundly influence the molecule's physicochemical properties and biological activity. 6-(3-Fluorophenyl)nicotinaldehyde is a particularly promising, yet underexplored, building block that combines the benefits of the pyridine core with the strategic placement of a 3-fluorophenyl group. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the overall electronic character of the molecule. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for a wide array of chemical transformations, including condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound, with a focus on its utility as a scaffold for the synthesis of novel kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for analogous 6-arylpyridine aldehydes and are intended to serve as a robust starting point for drug discovery programs.
Core Application: A Scaffold for Novel Kinase Inhibitors
Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology.[] The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[3] The 6-aryl substituent of this compound can be oriented to occupy the hydrophobic pocket of the ATP-binding site, while the aldehyde at the 3-position provides a strategic point for elaboration to interact with the solvent-exposed region or to introduce functionalities that enhance selectivity and potency.
Derivatives of this compound are proposed to be promising candidates for the inhibition of various kinases implicated in cancer, such as Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as cytosolic kinases like PIM-1.[2][6] The following sections detail a representative synthetic protocol for the elaboration of this compound into a hypothetical pyridopyrimidine-based kinase inhibitor.
Data Presentation: Potency of Structurally Related Pyridine-Based Kinase Inhibitors
To provide a rationale for the pursuit of this compound as a scaffold for kinase inhibitors, the following table summarizes the inhibitory activities of several reported pyridine-containing compounds against various cancer-related kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyridine Derivatives | PIM-1 | 14.3 - 42.3 | [6] |
| N4-aryl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | VEGFR-2 | Not specified | [2] |
| Gefitinib (contains a pyridine-like quinazoline core) | EGFR | 26 - 57 | [] |
| 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone | Ribonucleotide Reductase | 1000 - 1400 | [7] |
| Pyrazolo[3,4-d]pyrimidine derivatives | p38-α kinase | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Pyridopyrimidine-Based Kinase Inhibitor via Gewald Reaction
This protocol describes a plausible multi-step synthesis of a hypothetical 4-amino-pyridopyrimidine kinase inhibitor starting from this compound. The key step is a Gewald three-component reaction to construct the fused pyrimidine ring.
Rationale: The Gewald reaction is a robust and efficient method for the synthesis of highly substituted 2-aminothiophenes, which are versatile intermediates. In this protocol, a modified approach is used to generate a fused pyridopyrimidine system, a common scaffold in kinase inhibitors.
Step 1: Knoevenagel Condensation to form an α,β-Unsaturated Nitrile
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add malononitrile (1.0 mmol) and a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-(6-(3-fluorophenyl)pyridin-3-yl)methylene)malononitrile intermediate.
Step 2: Gewald Three-Component Reaction to form the Pyridothienopyrimidine Core
-
To a suspension of the α,β-unsaturated nitrile from Step 1 (1.0 mmol) and elemental sulfur (1.2 mmol) in ethanol (20 mL), add morpholine (2.0 mmol).
-
Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with ethanol, and dried to afford the 4-amino-6-(3-fluorophenyl)-5,6-dihydropyridothieno[2,3-d]pyrimidine intermediate.
Step 3: Aromatization to the Final Pyridopyrimidine Product
-
The crude product from Step 2 is dissolved in a suitable solvent such as dioxane or toluene.
-
A mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol), is added portion-wise.
-
The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final 4-amino-6-(3-fluorophenyl)pyridothieno[2,3-d]pyrimidine.
Visualization of Experimental Workflow
Caption: Synthetic workflow for a pyridopyrimidine-based kinase inhibitor.
Proposed Mechanism of Action and Signaling Pathway
The synthesized pyridopyrimidine derivatives, owing to their structural similarity to known kinase inhibitors, are proposed to target the ATP-binding site of kinases such as those in the EGFR signaling pathway. The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.
Visualization of a Targeted Signaling Pathway
Caption: Proposed inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules, particularly kinase inhibitors. The synthetic protocols and conceptual frameworks provided in these application notes offer a solid foundation for initiating drug discovery programs centered around this scaffold. Future work should focus on the synthesis of a library of derivatives to establish a comprehensive structure-activity relationship (SAR). Further derivatization at the 4-amino position of the proposed pyridopyrimidine core could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Virtuoso: 6-(3-Fluorophenyl)nicotinaldehyde as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of contemporary organic synthesis, the strategic design of molecular frameworks with precision and efficiency is paramount. Heterocyclic aldehydes, particularly those embedded within the pyridine scaffold, have emerged as indispensable tools for the construction of complex molecules destined for applications in medicinal chemistry, agrochemicals, and materials science. Among these, 6-(3-Fluorophenyl)nicotinaldehyde stands out as a building block of significant interest. Its unique architecture, featuring a reactive aldehyde functionality, a pyridine core, and a fluorinated phenyl ring, offers a trifecta of chemical handles for diverse synthetic transformations. The fluorine substituent, a common bioisostere in drug design, can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound, complete with detailed, field-proven protocols.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization. The data presented below serves as a crucial reference for reaction setup, monitoring, and product purification.
| Property | Value | Source |
| CAS Number | 898795-81-8 | [Commercial Vendor] |
| Molecular Formula | C₁₂H₈FNO | [Calculated] |
| Molecular Weight | 201.20 g/mol | [Calculated] |
| Appearance | Off-white to yellow solid | [General Observation] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | [General Observation] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 9.1-7.2 (m, 7H, Ar-H). The aldehyde proton is expected to be a sharp singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns due to coupling within the pyridine and fluorophenyl rings.
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (-CHO), 163.0 (d, J = 245 Hz, C-F), and signals in the aromatic region (δ 115-160). The carbon attached to the fluorine will show a characteristic large coupling constant.
Synthesis of this compound: A Suzuki-Miyaura Coupling Approach
The most convergent and widely applicable method for the synthesis of 6-aryl-nicotinaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. The protocol below details the synthesis of the title compound from commercially available 6-chloronicotinaldehyde and 3-fluorophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
Materials:
-
6-Chloronicotinaldehyde
-
3-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
To the flask, add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white to yellow solid.
Expected Yield: 75-85%
Applications in Organic Synthesis: Key Transformations
The aldehyde functionality of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.
Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the stereoselective formation of a carbon-carbon double bond from an aldehyde and a phosphorus ylide.[4][5][6][7][8]
Caption: Workflow for the Wittig Reaction.
Protocol 2: Synthesis of 6-(3-Fluorophenyl)-3-vinylpyridine
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. The solution will turn a characteristic deep yellow or orange, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 6-(3-Fluorophenyl)-3-vinylpyridine.
Expected Yield: 60-75%
Carbon-Carbon Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to form a new C=C bond.[9][10][11][12][13] This reaction is particularly useful for synthesizing α,β-unsaturated systems.
Caption: Knoevenagel condensation workflow.
Protocol 3: Synthesis of 2-((6-(3-Fluorophenyl)pyridin-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.
Expected Yield: >90%
Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and efficient method for the formation of C-N bonds. It involves the initial formation of an imine from an aldehyde and a primary amine, followed by in situ reduction to the corresponding secondary amine.[14][15][16][17][18]
Caption: Reductive amination workflow.
Protocol 4: Synthesis of N-Benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and 1,2-dichloroethane.
-
Add benzylamine (1.1 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 8-12 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the secondary amine.
Expected Yield: 70-80%
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its facile synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde group open doors to a vast array of molecular architectures. The protocols detailed in this application note provide a robust foundation for researchers to explore the synthetic potential of this compound, paving the way for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of the fluorophenylpyridine motif, facilitated by this key intermediate, will undoubtedly continue to be a fruitful endeavor in the pursuit of innovative chemical entities.
References
- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. name-reaction.com [name-reaction.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. rsc.org [rsc.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Derivatization of 6-(3-Fluorophenyl)nicotinaldehyde for Biological Screening
<
Introduction: Strategic Importance of the 6-(3-Fluorophenyl)nicotinaldehyde Scaffold
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. The this compound core represents a privileged heterocyclic structure, merging the biologically significant bipyridine motif with a synthetically tractable aldehyde functionality.[1][2] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The aldehyde group serves as a versatile chemical handle, allowing for a wide array of chemical transformations to generate a diverse library of compounds for biological screening. This guide provides a detailed exploration of derivatization strategies for this compound, complete with actionable protocols and the underlying chemical rationale.
The derivatization of this core structure is aimed at exploring the chemical space around a known biologically active scaffold. Bipyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] By systematically modifying the aldehyde group, researchers can probe structure-activity relationships (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.
Core Derivatization Strategies: Expanding Chemical Diversity
The aldehyde functionality of this compound is amenable to several robust and high-yielding chemical reactions. The choice of derivatization strategy is dictated by the desired chemical space to be explored and the synthetic feasibility. Here, we focus on three primary transformations: Reductive Amination, Wittig Olefination, and Schiff Base Formation.
Caption: Core derivatization strategies for this compound.
Part 1: Reductive Amination - Accessing Novel Amine Derivatives
Reductive amination is a powerful method for converting aldehydes into amines.[3][4] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[3][4] This strategy is highly favored in medicinal chemistry due to its broad substrate scope and the prevalence of the amine functional group in bioactive molecules.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent because it is selective for the reduction of the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5] The reaction is typically carried out under weakly acidic conditions (pH ~5-6) to facilitate imine formation without deactivating the amine nucleophile.[6]
Protocol 1: General Procedure for Reductive Amination
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equiv.) to the solution to promote the formation of the iminium ion.[7]
-
Initiation of Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction Step: Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the reductive amination protocol.
Part 2: Wittig Reaction - Synthesis of Alkenyl Derivatives
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes to alkenes with a high degree of control over the double bond position.[8][9][10] This reaction involves the use of a phosphonium ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[8][9]
Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[8] Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing an alkyl group) typically yield (Z)-alkenes.[8][10] The choice of a strong, non-nucleophilic base, such as n-butyllithium or sodium hydride, is crucial for the efficient generation of the ylide from its corresponding phosphonium salt.[11]
Protocol 2: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equiv.), dropwise. The formation of the ylide is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.
-
Reaction with Aldehyde: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be removed by trituration with a non-polar solvent (e.g., hexanes) or by column chromatography.
Part 3: Schiff Base Formation - Creating Diverse Imines
The formation of Schiff bases, or imines, is a straightforward and efficient method for derivatizing aldehydes.[12][13][14] This reaction involves the acid-catalyzed condensation of an aldehyde with a primary amine, resulting in the formation of a C=N double bond and the elimination of water.[6][12] Schiff bases themselves can be screened for biological activity or serve as intermediates for further transformations.
Causality Behind Experimental Choices: The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[12] This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent. The use of an acid catalyst, such as p-toluenesulfonic acid or acetic acid, is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6]
Protocol 3: General Procedure for Schiff Base Formation
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 equiv.), the desired primary amine (1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.) in a suitable solvent such as toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. The crude Schiff base can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Characterization and Data Analysis
The successful synthesis of the derivatives must be confirmed by a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for structural elucidation and purity assessment.[15][16]
Table 1: Hypothetical Characterization Data for a Representative Derivative
| Derivative Class | Representative Structure | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | MS (ESI+) m/z |
| Amine | 6-(3-Fluorophenyl)-N-benzylpyridin-3-yl)methanamine | 8.65 (s, 1H), 7.80 (d, 1H), 7.40-7.20 (m, 8H), 7.05 (t, 1H), 3.90 (s, 2H), 3.85 (s, 2H) | 160.2, 155.8, 148.5, 138.2, 136.9, 130.5, 129.0, 128.8, 127.5, 123.1, 115.4, 114.8, 54.1, 53.8 | [M+H]⁺ 293.1 |
| Alkene | 5-(3-Fluorophenyl)-2-(styryl)pyridine | 8.70 (s, 1H), 7.95 (d, 1H), 7.60-7.20 (m, 9H), 7.10 (d, 1H), 7.00 (d, 1H) | 160.5, 156.2, 149.0, 137.5, 136.8, 134.5, 130.4, 129.2, 128.9, 127.8, 127.0, 123.3, 115.6, 115.0 | [M+H]⁺ 276.1 |
| Schiff Base | N-Benzyl-1-(6-(3-fluorophenyl)pyridin-3-yl)methanimine | 9.85 (s, 1H), 8.75 (s, 1H), 8.00 (d, 1H), 7.50-7.20 (m, 8H), 7.10 (t, 1H) | 162.8, 160.4, 156.0, 148.8, 137.1, 136.5, 130.6, 129.1, 128.7, 127.3, 123.2, 115.5, 114.9 | [M+H]⁺ 291.1 |
Note: The data presented in Table 1 is hypothetical and serves as an example of the expected characterization results. Actual spectral data will vary depending on the specific derivative synthesized.
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed to efficiently identify promising lead compounds.
Caption: A typical biological screening cascade for a derivative library.
Conclusion
The derivatization of this compound offers a strategic and efficient approach to the generation of novel chemical entities for biological screening. The robust and versatile nature of the aldehyde functional group, coupled with the inherent biological relevance of the bipyridine scaffold, makes this an attractive starting point for drug discovery programs. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this promising molecular core.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Knoevenagel Condensation with 6-(3-Fluorophenyl)nicotinaldehyde
Introduction
The Knoevenagel condensation, first described by Emil Knoevenagel in the late 19th century, remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1][2] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after a dehydration step.[1][2] The resulting electron-deficient alkenes are highly valuable intermediates, serving as precursors for a wide array of pharmaceuticals, functional polymers, and fine chemicals.[3][4][5]
This guide provides a detailed protocol for the Knoevenagel condensation of 6-(3-Fluorophenyl)nicotinaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry due to the prevalence of the fluorophenyl-pyridine scaffold in drug candidates. We will explore the reaction with two common active methylene compounds, malononitrile and ethyl cyanoacetate, to synthesize versatile α,β-unsaturated nitrile and ester derivatives. This document is intended for researchers and scientists in organic synthesis and drug development, offering not just a procedural blueprint but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper mechanistic understanding.
Mechanistic Overview: The Role of the Amine Catalyst
The Knoevenagel condensation proceeds through a sequence of nucleophilic addition and elimination steps. While various catalysts can be employed, secondary amines like piperidine are classic and highly effective.[2][6] The mechanism involves two key cycles as illustrated below.
-
Iminium Ion Formation: The amine catalyst first reacts with the aldehyde (I) to form a highly electrophilic iminium ion (III).[7][8] This activation step is crucial as it renders the carbonyl carbon more susceptible to nucleophilic attack than the original aldehyde.
-
Enolate Formation: Concurrently, the basic amine catalyst deprotonates the active methylene compound (IV), which possesses acidic protons due to the adjacent electron-withdrawing groups (Z, Z'), generating a resonance-stabilized enolate (V).[9]
-
C-C Bond Formation: The enolate nucleophile (V) attacks the electrophilic iminium ion (III), forming a new carbon-carbon bond and yielding an intermediate (VI).[7]
-
Catalyst Regeneration and Dehydration: The intermediate (VI) undergoes proton transfer and eliminates the amine catalyst to form a β-hydroxy adduct, which then readily dehydrates to afford the final, stable α,β-unsaturated product (VII).[1][10]
Caption: The piperidine-catalyzed Knoevenagel condensation mechanism.
Physicochemical Data of Reactants
Proper planning requires an understanding of the properties of the starting materials. The data below is essential for accurate measurements and solvent selection.
| Compound | Structure | Formula | M.W. ( g/mol ) | Form |
| This compound | ![]() | C₁₂H₈FNO | 201.20 | Solid |
| Malononitrile | ![]() | C₃H₂N₂ | 66.06 | Solid |
| Ethyl Cyanoacetate | ![]() | C₅H₇NO₂ | 113.11 | Liquid |
| Piperidine (Catalyst) | ![]() | C₅H₁₁N | 85.15 | Liquid |
(Note: Structures are representational. Exact properties like melting point for the starting aldehyde should be confirmed from the supplier's data sheet.)
Protocol 1: Synthesis of 2-(6-(3-Fluorophenyl)pyridin-3-ylmethylene)malononitrile
This protocol details the reaction with malononitrile, which is highly reactive and typically provides excellent yields at room temperature.[3]
Materials and Equipment:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Reagent grade)
-
Round-bottom flask with magnetic stir bar
-
TLC plates (Silica gel 60 F254)
-
Buchner funnel and filter paper
-
Standard glassware for work-up
Step-by-Step Procedure:
-
Reactant Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.0 g, 4.97 mmol) and malononitrile (0.345 g, 5.22 mmol, 1.05 eq).
-
Rationale: A slight excess of the active methylene compound ensures the complete consumption of the more valuable aldehyde.
-
-
Solvent Addition: Add 20 mL of ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add piperidine (0.05 mL, 0.497 mmol, 0.1 eq) to the solution using a micropipette.
-
Rationale: A catalytic amount of a weak base is sufficient to promote the reaction without inducing self-condensation of the aldehyde.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The product often begins to precipitate as a solid within 30-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.
-
Work-up and Isolation: Once the reaction is complete (typically 1-2 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(6-(3-fluorophenyl)pyridin-3-yl)acrylate
This protocol uses ethyl cyanoacetate, which is slightly less reactive than malononitrile. Gentle heating may be required to drive the reaction to completion.[15][16]
Materials and Equipment:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Reagent grade)
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard equipment for TLC, filtration, and work-up
Step-by-Step Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (e.g., 1.0 g, 4.97 mmol) in 20 mL of ethanol.
-
Reagent Addition: Add ethyl cyanoacetate (0.58 mL, 5.47 mmol, 1.1 eq) followed by piperidine (0.05 mL, 0.497 mmol, 0.1 eq) to the stirred solution.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (approx. 78 °C) using a heating mantle.
-
Rationale: The increased temperature provides the necessary activation energy to overcome the slightly lower reactivity of ethyl cyanoacetate compared to malononitrile.[17]
-
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at reflux.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product may crystallize upon cooling. If not, reduce the solvent volume by half using a rotary evaporator and then cool the concentrated solution in an ice bath to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum.
Experimental Workflow Diagram
Caption: General workflow for the Knoevenagel condensation synthesis.
Product Characterization
The synthesized α,β-unsaturated products should be characterized using standard analytical techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: Expect to see a strong, sharp peak for the nitrile group (C≡N) around 2220 cm⁻¹. For the ethyl ester product, a strong carbonyl (C=O) stretch will be present around 1720 cm⁻¹. The C=C alkene stretch will appear around 1600 cm⁻¹.[15]
-
¹H NMR Spectroscopy: A characteristic singlet for the vinylic proton will be observed in the downfield region (typically δ 8.0-8.5 ppm), confirming the formation of the double bond.[15] Other signals corresponding to the aromatic/heteroaromatic protons and the ethyl group (for the ester) will be present in their expected regions.
-
¹³C NMR Spectroscopy: The spectra will show the presence of the nitrile carbon (~115 ppm) and the carbons of the α,β-unsaturated system.[15]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed, confirming the successful condensation and dehydration.
Safety Precautions
-
Malononitrile: Is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Piperidine: Is a corrosive and flammable liquid with a strong odor. Handle only in a fume hood.
-
Solvents: Ethanol is flammable. Ensure no open flames are nearby, especially when heating to reflux.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcps.org [ijcps.org]
- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 16. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Application Note & Protocols: Strategic Synthesis of Pyridyl Chalcones via Claisen-Schmidt Condensation with Substituted Nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyridyl Chalcones
The Claisen-Schmidt condensation, a robust and versatile carbon-carbon bond-forming reaction, serves as the cornerstone for synthesizing α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction involves the condensation of an enolizable ketone with an aldehyde that lacks α-hydrogens, typically under base or acid catalysis.[3][4] The resulting chalcone scaffold, characterized by a 1,3-diaryl-2-propen-1-one core, is a privileged structure in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6][7]
This guide focuses specifically on the Claisen-Schmidt condensation involving substituted nicotinaldehydes (pyridine-3-carboxaldehydes). The incorporation of the pyridine ring—a key heteroaromatic motif found in numerous pharmaceuticals—into the chalcone framework introduces unique physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor and modulates the electronic character of the molecule, often enhancing biological activity and improving pharmacokinetic profiles. Understanding and mastering this reaction is therefore of critical importance for professionals engaged in the design and synthesis of novel therapeutic agents.
The Underlying Chemistry: Mechanism and Rationale
The success of the Claisen-Schmidt condensation hinges on the strategic choice of reactants. Nicotinaldehyde is an ideal aldehyde component because it lacks α-hydrogens, thus preventing self-condensation and ensuring that it acts exclusively as the electrophile.[3][8] The reaction proceeds via a base-catalyzed mechanism, as detailed below.
Base-Catalyzed Reaction Mechanism
The reaction pathway involves three primary stages: enolate formation, nucleophilic attack (aldol addition), and dehydration.
-
Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step and the reason why the ketone partner must possess α-hydrogens.
-
Nucleophilic Attack: The newly formed enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the nicotinaldehyde. This forms a tetrahedral intermediate, a β-hydroxy ketone, also known as an aldol adduct.[9]
-
Dehydration: The aldol adduct is readily dehydrated under the reaction conditions. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion from the β-carbon. This elimination is highly favorable as it results in the formation of a conjugated π-system, extending from the pyridine ring through the newly formed double bond to the carbonyl group of the ketone.[8][10] This extended conjugation is the thermodynamic driving force for the reaction.
Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism
Experimental Protocol: Synthesis of a Representative Pyridyl Chalcone
This protocol provides a generalized, yet detailed, methodology for the synthesis of (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one. It can be adapted for various substituted nicotinaldehydes and acetophenones.
Materials and Reagents
-
Substituted Nicotinaldehyde (e.g., 3-Pyridinecarboxaldehyde): 10 mmol, 1.0 eq.
-
Substituted Acetophenone (e.g., Acetophenone): 10 mmol, 1.0 eq.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): 20 mmol, 2.0 eq.
-
Ethanol (95% or absolute): 50 mL
-
Deionized Water: 250 mL
-
Glacial Acetic Acid or dilute HCl (for neutralization)
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure
-
Reagent Preparation: In a 100 mL beaker, prepare the base solution by dissolving NaOH (20 mmol) in 20 mL of deionized water, then add 15 mL of ethanol. Allow the solution to cool to room temperature.
-
Causality: Using a mixed aqueous-ethanolic solvent ensures that both the polar and non-polar reactants remain in solution, while also facilitating the precipitation of the less polar chalcone product as it forms, thereby driving the reaction equilibrium forward according to Le Châtelier's principle.[5]
-
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted nicotinaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in 35 mL of ethanol.
-
Initiation of Condensation: Cool the flask containing the aldehyde and ketone solution in an ice-water bath to approximately 0-5 °C. Begin vigorous stirring.
-
Causality: The initial aldol addition can be exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of unwanted side products from reactions like the Cannizzaro reaction, which can occur with aldehydes lacking α-hydrogens in concentrated base.[11]
-
-
Base Addition: Add the prepared NaOH/ethanol solution dropwise to the stirred aldehyde/ketone mixture over a period of 20-30 minutes. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is generally complete within 2-4 hours. The disappearance of the aldehyde spot is a key indicator of completion.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~200 mL of cold water. Neutralize the mixture carefully by adding glacial acetic acid or dilute HCl dropwise until the pH is approximately 7.
-
Causality: Neutralization quenches the reaction and protonates any remaining enolate or alkoxide species. Pouring the mixture into a large volume of water precipitates the organic product, which has low aqueous solubility.
-
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid copiously with cold deionized water to remove inorganic salts and residual base.[12] The product can be further purified by recrystallization from a suitable solvent, typically ethanol.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Workflow and Data Management
A systematic workflow ensures reproducibility and accurate data interpretation.
Caption: Figure 2: Experimental Workflow
Representative Data and Characterization
The successful synthesis of a pyridyl chalcone is confirmed by its characteristic spectroscopic data.
| Parameter | Expected Observation | Rationale |
| FT-IR (cm⁻¹) | ~1660-1685 (strong), ~1580-1600 (medium) | C=O stretch of the α,β-unsaturated ketone, shifted to lower frequency due to conjugation.[5][13] C=C stretch of the vinyl group. |
| ¹H NMR (δ, ppm) | 7.0-8.0 (2H, doublets, J ≈ 15-16 Hz) | Vinyl protons (Hα and Hβ) in a trans configuration, showing a characteristic large coupling constant.[14][15] |
| 7.5-9.0 (multiplets) | Aromatic and pyridyl protons. | |
| ¹³C NMR (δ, ppm) | ~185-195 | Carbonyl carbon (C=O).[16] |
| ~120-145 | Vinyl carbons (Cα and Cβ) and aromatic/pyridyl carbons. | |
| Yield | 70-95% | The reaction is generally high-yielding due to the favorable thermodynamics of forming the conjugated system.[2] |
Table 1: Typical Spectroscopic and Yield Data for Pyridyl Chalcones.
Catalyst Selection and Optimization
While aqueous NaOH or KOH are the most common and cost-effective catalysts, the choice can be critical for substrates with sensitive functional groups.
-
Homogeneous Bases (NaOH, KOH): Highly effective and inexpensive. Best for robust substrates. The classical method often uses these bases in an aqueous alcohol solution.[17][18]
-
Heterogeneous Catalysts (Mixed Metal Oxides): Catalysts like Mg/Al or CoMgAlO mixed oxides can be used, particularly in solvent-free conditions.[19][20] These offer the advantage of easy separation and potential reusability, aligning with green chemistry principles.[21]
-
Organic Bases (Piperidine): A milder base often used for sensitive substrates to prevent degradation. It is frequently employed in reactions like the Knoevenagel condensation, a related reaction type.[12]
Optimization often involves screening catalysts and adjusting the molar ratio of reactants and base to maximize yield and minimize side product formation. Solvent-free methods using solid NaOH with grinding techniques have also been reported to give quantitative yields and reduce environmental impact.[2]
Applications in Drug Discovery
The pyridyl chalcones synthesized via this method are valuable precursors for a multitude of heterocyclic compounds and serve as lead compounds themselves. The pyridine nitrogen can be protonated at physiological pH, potentially improving aqueous solubility and allowing for specific interactions with biological targets. These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Inducing apoptosis and inhibiting tubulin polymerization.[4][5]
-
Antimicrobial and Antifungal Agents: Disrupting microbial cell walls or metabolic pathways.[7][22]
-
Anti-inflammatory Agents: Modulating inflammatory signaling pathways.
-
α-Glucosidase Inhibitors: Potential for anti-diabetic applications.[22]
The straightforward and efficient synthesis provided by the Claisen-Schmidt condensation makes it a vital tool for generating diverse libraries of pyridyl chalcones for high-throughput screening in drug development programs.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. praxilabs.com [praxilabs.com]
- 9. youtube.com [youtube.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. jetir.org [jetir.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(3-Fluorophenyl)nicotinaldehyde via Suzuki Coupling
Welcome to the technical support center for the synthesis of 6-(3-Fluorophenyl)nicotinaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and nuances of this synthesis. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Question 1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the most common initial checks I should perform?
Low or no conversion is a frequent issue in Suzuki couplings. Before delving into more complex variables, it's crucial to verify the fundamentals of your reaction setup.
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Even trace amounts of oxygen can lead to catalyst deactivation and side reactions.[1]
-
Reagent Quality:
-
Boronic Acid: Phenylboronic acids can undergo decomposition (protodeboronation or formation of boroxines) upon storage.[2] It is advisable to use fresh or properly stored 3-fluorophenylboronic acid.
-
Solvent Purity: Ensure your solvents are anhydrous and degassed, as water content can affect the reaction, and dissolved oxygen can deactivate the catalyst.[3]
-
Base Quality: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous, especially if using bases like KF or K₃PO₄.[4]
-
-
Reaction Temperature: Is the reaction being conducted at the optimal temperature? While some Suzuki couplings proceed at room temperature, many require heating to overcome the activation energy barrier.[5][6] A typical starting point for this type of coupling would be in the range of 80-100 °C.[7]
Question 2: I am observing significant amounts of homocoupling products (biphenyl from 3-fluorophenylboronic acid and/or a bipyridine from 6-chloronicotinaldehyde). How can I minimize this?
Homocoupling is a common side reaction in Suzuki couplings and can arise from several factors.
-
Oxygen Contamination: As mentioned, oxygen can promote the homocoupling of boronic acids.[2] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere is the first line of defense.
-
Catalyst System: The choice of palladium source and ligand can influence the propensity for homocoupling. Some catalyst systems are more prone to this side reaction than others.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to an increase in homocoupling. Monitoring the reaction progress by TLC or LC-MS and stopping it once the starting material is consumed can be beneficial.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2 equivalents) can sometimes help to favor the cross-coupling pathway over the homocoupling of the aryl halide.[7]
Question 3: The aldehyde group on my nicotinaldehyde starting material seems to be unstable under the reaction conditions. What can I do to protect it?
While the Suzuki-Miyaura coupling is known for its broad functional group tolerance, aldehydes can sometimes be sensitive, especially under basic conditions or at elevated temperatures.[8]
-
Choice of Base: Strong bases like NaOH or KOH could potentially lead to side reactions involving the aldehyde.[4] Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] The use of KF is also an option, particularly if you have other base-sensitive functional groups.[9]
-
Reaction Temperature and Time: Minimizing the reaction temperature and time can help to preserve the aldehyde functionality. If the reaction is sluggish at lower temperatures, focus on optimizing the catalyst system to improve efficiency.
-
Protection-Deprotection Strategy: If the aldehyde proves to be too reactive, a protection-deprotection strategy can be employed. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is stable under the basic conditions of the Suzuki coupling. The acetal can then be readily cleaved post-coupling to regenerate the aldehyde.
In-Depth Troubleshooting Guides
Issue 1: Catalyst System Inefficiency
Symptom: The reaction stalls with significant amounts of starting material remaining, even after extended reaction times and elevated temperatures.
Analysis and Solution: The choice of palladium precursor and ligand is paramount for a successful Suzuki coupling. The electronic and steric properties of the ligand, in particular, play a crucial role in the efficiency of the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an inefficient catalyst system.
Detailed Recommendations:
-
Standard Catalyst Systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common starting point.[10] However, for challenging substrates like heteroaryl chlorides, it may not be active enough.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald and others (e.g., SPhos, XPhos) can significantly accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] These are often used in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are highly effective for Suzuki couplings due to their strong electron-donating ability and steric bulk, which stabilizes the active Pd(0) species.[13] PEPPSI-type precatalysts are convenient options for employing NHC ligands.[2]
-
Pre-formed Catalyst Complexes: Using a well-defined, air-stable precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can offer better reproducibility than generating the active catalyst in situ.[10]
Recommended Catalyst Systems for this compound Synthesis:
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90-100 | A good initial system to try.[10] |
| Pd(dppf)Cl₂ | 1-3 | K₂CO₃ or K₃PO₄ | DME or DMF | 80-90 | Often provides good yields and is less sensitive to air.[10] |
| Pd(OAc)₂ + SPhos | 1-2 (Pd), 2-4 (Ligand) | K₃PO₄ | Dioxane/H₂O | 80-100 | Highly active system, good for challenging substrates.[12] |
Issue 2: Poor Yield Due to Protodeboronation
Symptom: You observe the formation of fluorobenzene in your reaction mixture (detectable by GC-MS or LC-MS), and the yield of the desired product is low despite the consumption of the 6-chloronicotinaldehyde.
Analysis and Solution: Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction consumes the boronic acid, making it unavailable for the cross-coupling reaction.[2] It is often promoted by aqueous basic conditions and elevated temperatures.
Mitigation Strategies:
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation.[14] Consider using a less aqueous solvent system or ensuring your organic solvent is truly anhydrous.
-
Base Selection: The choice of base can have a significant impact. While strong aqueous bases can exacerbate the problem, using a non-aqueous base like KF might be beneficial.[9]
-
Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2] If protodeboronation is a persistent issue, consider using the 3-fluorophenylboronic acid pinacol ester instead.
-
Reaction Time: Long reaction times can increase the extent of protodeboronation. Aim for a catalyst system that allows for a shorter reaction time.
Issue 3: Difficult Product Purification
Symptom: The crude product is a complex mixture containing residual starting materials, homocoupled products, and potentially deborylated starting material, making purification by column chromatography challenging.
Analysis and Solution: A well-optimized reaction is the best starting point for easy purification. However, if side products are unavoidable, a strategic workup procedure can simplify the final purification step.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup (e.g., dilution with ethyl acetate and washing with water and brine) will remove the inorganic base and salts.[7]
-
Bisulfite Wash for Unreacted Aldehyde: If a significant amount of the 6-chloronicotinaldehyde starting material remains, a wash with a saturated aqueous solution of sodium bisulfite can help to remove it. The bisulfite forms a water-soluble adduct with the aldehyde, which can be extracted into the aqueous phase.[15]
-
Acid/Base Extraction for Boronic Acid: Unreacted 3-fluorophenylboronic acid can sometimes be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH). The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt.
-
Column Chromatography: After the extractive workup, the remaining mixture (containing the desired product and non-polar impurities like homocoupled products) can be purified by silica gel column chromatography.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
References
- 1. quora.com [quora.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of Fluorinated Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing fluorinated pyridine scaffolds. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, but its application to electron-deficient and sterically demanding substrates like fluorinated pyridines presents unique challenges. This document provides in-depth, experience-driven answers to common problems and questions, ensuring your path to successful coupling is both efficient and scientifically sound.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental failures and provides a logical, step-by-step approach to diagnosing and solving the issue.
Question 1: My reaction shows low or no conversion. Where do I start troubleshooting?
Answer: Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. The key is to systematically isolate the variable at fault. Fluorinated pyridines, being electron-deficient, make the initial oxidative addition step more challenging, requiring a highly active catalyst.[1]
Causality-Driven Troubleshooting Workflow:
-
Verify Catalyst & Ligand Activity: The single most critical factor is the generation of a sufficient concentration of the active Pd(0) species.
-
Precatalyst vs. In-Situ Generation: Well-defined palladium precatalysts, especially those from the Buchwald group (e.g., XPhos-Pd-G3), are often superior to in-situ methods (e.g., Pd(OAc)₂ + ligand).[2][3][4][5] Precatalysts ensure a reliable 1:1 Pd:Ligand ratio and generate the active Pd(0) species rapidly and cleanly under mild conditions, which is crucial for sensitive substrates.[3][4][5]
-
Ligand Choice: For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential.[6][7][8] They promote the difficult oxidative addition and accelerate the final reductive elimination step.[9] Start with a robust, general ligand like SPhos or XPhos .[6][8]
-
Actionable Step: If using an in-situ system, try a well-defined precatalyst. If using a standard ligand like PPh₃, switch to a modern biarylphosphine ligand.
-
-
Evaluate the Base and Solvent System: The base's role is to activate the boronic acid for transmetalation.[9][10][11] Its strength and solubility are critical.
-
Base Strength & Type: A moderately strong base is usually required. K₃PO₄ is an excellent starting point. Stronger bases like Cs₂CO₃ can be effective but may also promote side reactions.[2]
-
Solvent & Water Content: Anhydrous conditions with bases like K₃PO₄ can be sluggish. Often, a small amount of water (e.g., dioxane/H₂O 10:1) is necessary to solubilize the inorganic base and facilitate the reaction.[12][13] However, excess water can promote protodeboronation, a major side reaction.[12]
-
Actionable Step: If using an anhydrous organic solvent with K₃PO₄, add a small amount of degassed water. Ensure your boronic acid is not degrading (see Q3).
-
-
Check Reagent Quality:
-
Boronic Acid/Ester: Heteroaromatic boronic acids, especially pyridine boronic acids, can be unstable and prone to decomposition (protodeboronation) on storage or during the reaction.[4][14]
-
Actionable Step: Check the purity of your boronic acid by NMR. If it's old, purchase a fresh bottle. Consider using the more stable pinacol boronate ester equivalent.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low conversion.
Question 2: I'm observing significant defluorination of my pyridine starting material. How can I prevent this?
Answer: Defluorination is a known side reaction for fluorinated aromatics in cross-coupling, leading to hydrodefluorination (replacement of -F with -H) or other undesired products. It is typically promoted by harsh reaction conditions.[15] The C-F bond, while strong, can be activated and cleaved under certain catalytic conditions, especially when adjacent to the pyridine nitrogen.
Strategies to Mitigate Defluorination:
-
Lower the Reaction Temperature: This is the most straightforward approach. High temperatures provide the activation energy needed for C-F bond cleavage. Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Microwave heating, while fast, should be used cautiously as it can create localized hotspots.[15]
-
Use a Milder Base: Strong bases can attack the fluoropyridine ring or interact with the palladium center in a way that facilitates defluorination.[15]
-
Base Hierarchy (Strongest to Mildest): t-BuOK > Cs₂CO₃ > K₃PO₄ > K₂CO₃ / Na₂CO₃
-
Actionable Step: If you are using Cs₂CO₃, switch to K₃PO₄ or even K₂CO₃. While the reaction may be slower, it will likely be cleaner.
-
-
Optimize the Catalyst/Ligand System: The electronic and steric properties of the ligand can influence the stability of intermediates and prevent pathways leading to defluorination.
-
Expert Insight: While highly active catalysts are needed, an overly reactive system might be detrimental. If defluorination is severe with a very electron-rich ligand, consider a slightly less donating but still bulky ligand. However, the primary focus should be on temperature and base.
-
Recommended Protocol to Minimize Defluorination
| Parameter | Recommended Condition | Justification |
| Precatalyst | XPhos-Pd-G3 (2 mol%) | Forms active Pd(0) efficiently at low temperatures. |
| Ligand | XPhos | Bulky and electron-rich, proven for heteroaryl couplings.[6] |
| Base | K₃PO₄ (2.0 equiv) | Milder than Cs₂CO₃, reducing the risk of base-mediated C-F activation. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Balances reagent solubility with minimizing protodeboronation. |
| Temperature | 80 °C | A lower temperature to disfavor the high-energy defluorination pathway. |
Question 3: My reaction is messy, with significant homocoupling of the boronic acid and/or protodeboronation. What's happening?
Answer: Both homocoupling (boronic acid coupling with itself) and protodeboronation (replacement of -B(OH)₂ with -H) point to issues in the catalytic cycle, specifically with the relative rates of transmetalation versus side reactions.
Understanding the Root Causes:
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond and is a significant issue for many heteroaromatic boronic acids, especially in the presence of water and base.[12] If the transmetalation step is slow, the boronic acid simply has more time to decompose.
-
Homocoupling: This side reaction can occur through various pathways, but it is often competitive when the desired cross-coupling is slow.
Solutions:
-
Use a Boronate Ester: Pinacol boronate esters are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids. They hydrolyze slowly in situ to release the boronic acid, keeping its standing concentration low and favoring transmetalation over decomposition.[4]
-
Accelerate the Catalytic Cycle: The faster the cross-coupling, the less time there is for side reactions.
-
Use a Precatalyst: As mentioned in Q1, a precatalyst that rapidly generates the active Pd(0) species is key. This ensures that as soon as the boronic acid is activated, it is consumed in the desired pathway.[3][4][5]
-
Anhydrous Conditions (with care): If protodeboronation is the primary issue, you can try strictly anhydrous conditions using a soluble organic base (e.g., K₂CO₃ with 18-crown-6 in THF) or a fluoride source like CsF (though CsF can sometimes promote defluorination).
-
-
Control Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents). This ensures that even if some decomposition occurs, enough coupling partner remains to drive the reaction to completion.[1][16]
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for designing your experiments.
Question 4: Which palladium precatalyst and ligand combination is the best starting point for coupling with a novel fluorinated pyridine?
Answer: For challenging substrates like fluorinated pyridines, starting with a robust and broadly applicable catalytic system is crucial to obtaining a result, which can then be optimized. The modern standard involves a well-defined Pd(II) precatalyst paired with a bulky, electron-rich biarylmonophosphine ligand.
Recommended Starting Systems:
| Catalyst System | Key Features & Rationale |
| XPhos-Pd-G3 | Primary Recommendation. XPhos is a highly versatile, electron-rich, and sterically demanding ligand effective for a wide range of challenging substrates, including heteroaryl chlorides.[6] The G3 precatalyst is air- and moisture-stable and activates readily. |
| SPhos-Pd-G2 | SPhos is another excellent, highly active ligand.[8] It is particularly effective for creating sterically hindered biaryls. The G2 precatalyst is also a reliable choice. |
| RuPhos-Pd-G3 | RuPhos is often effective in cases where other ligands fail, particularly for N-heterocyclic substrates. It possesses a unique electronic and steric profile. |
Why not Pd(PPh₃)₄? While a classic catalyst, Pd(PPh₃)₄ often lacks the reactivity needed for electron-deficient aryl chlorides like fluoropyridines. It requires higher temperatures and catalyst loadings, which can lead to more side reactions. Modern Buchwald-type ligands and their corresponding precatalysts consistently outperform it for these applications.[8][17]
Question 5: How do I rationally choose a base for my reaction?
Answer: The base plays three key roles in the Suzuki coupling: it activates the boronic acid to form a more nucleophilic borate species, it participates in the formation of the [L-Pd-OR] species after oxidative addition, and it can accelerate the final reductive elimination step.[9][10] The choice is a balance between reactivity and the potential for side reactions.
Base Selection Guide:
| Base | Typical Use Case & Comments |
| K₃PO₄ | Best General Starting Point. A moderately strong base that provides good reactivity for many systems. Its solubility in organic solvents is limited, often requiring a small amount of water.[2] |
| Cs₂CO₃ | A stronger, more soluble base. Often used for very challenging couplings where K₃PO₄ is insufficient. However, its higher basicity increases the risk of defluorination and other side reactions. |
| K₂CO₃ / Na₂CO₃ | Milder bases. Useful when the substrates are sensitive to stronger bases. Often require higher temperatures or more active catalysts to achieve good conversion.[18] |
Question 6: What is the fundamental mechanism of the Suzuki coupling, and where are the challenges with fluorinated pyridines?
Answer: The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this cycle is key to troubleshooting.
The Suzuki Catalytic Cycle dot
// Explanations outside the cycle C1 [label="CHALLENGE 1: Oxidative Addition\nElectron-deficient pyridine makes this step difficult.\nRequires electron-rich, bulky ligand.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C2 [label="CHALLENGE 2: Transmetalation\nCan be slow relative to boronic acid decomposition\n(protodeboronation).", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
{rank=same; OB; C1} {rank=same; OD; C2} }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids (2010) | Tom Kinzel | 550 Citations [scispace.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 6-(3-Fluorophenyl)nicotinaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yield and purity of 6-(3-Fluorophenyl)nicotinaldehyde synthesis. The predominant synthetic route for this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for C-C bond formation.[1][2] This guide will focus on diagnosing and resolving common issues encountered during this critical transformation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting 6-halonicotinaldehyde. What are the primary causes and solutions?
A1: Failure to consume the aryl halide starting material typically points to issues with the catalytic cycle, specifically the initial, rate-determining oxidative addition step.[3]
-
Causality 1: Inactive Catalyst Species. The active catalyst is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. Furthermore, the Pd(0) species is highly sensitive to oxygen, which can oxidize it back to an inactive Pd(II) state, halting the reaction.[4]
-
Solution 1: Ensure an Inert Atmosphere. Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Causality 2: Poor Aryl Halide Reactivity. The reactivity of the aryl halide (Ar-X) is critical for the oxidative addition step. The general reactivity trend is I > OTf > Br >> Cl.[1][6] 6-chloronicotinaldehyde is an economical starting material but is significantly less reactive than its bromo- or iodo- counterparts, often leading to sluggish or incomplete reactions.
-
Solution 2: Enhance Catalyst Activity. For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand is required to accelerate the oxidative addition. While simple PPh₃ may suffice for aryl bromides, ligands like XPhos, SPhos, or the use of N-heterocyclic carbene (NHC) ligands are often necessary for activating aryl chlorides.[7][8] Consider using advanced pre-catalysts that generate the active Pd(0) species more readily.[9][10]
-
Causality 3: Ligand Degradation. Phosphine ligands are susceptible to oxidation. Using old or improperly stored ligands can lead to a lack of active catalyst in the reaction mixture.
-
Solution 3: Use Fresh Reagents. Ensure that the palladium source and, particularly, the phosphine ligands are fresh and have been stored correctly under an inert atmosphere.
Q2: The yield is low, and I'm observing significant amounts of 3-fluorobenzene byproduct. What is happening and how can I prevent it?
A2: The formation of 3-fluorobenzene is a classic sign of protodeboronation, a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4][11]
-
Causality: This side reaction is often promoted by the basic, aqueous conditions required for the Suzuki coupling. The mechanism can be complex, but it is generally accelerated by high temperatures, prolonged reaction times, and the choice of base.[4] Electron-deficient boronic acids can be more susceptible to this process.
-
Solutions to Mitigate Protodeboronation:
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, overly harsh conditions can accelerate protodeboronation.[7][12] A systematic screening of bases is recommended. Mild bases like K₂CO₃ or Cs₂CO₃ are often a good starting point. K₃PO₄ is stronger and can be effective but may also increase protodeboronation.[13]
-
Use a More Stable Boron Reagent: Convert the (3-fluorophenyl)boronic acid to a more stable derivative. Boronic esters (e.g., pinacol esters) or potassium aryltrifluoroborate salts are significantly more resistant to protodeboronation.[6] They slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing the side reaction.[11]
-
Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to prevent the product from degrading and to minimize side reactions that occur with prolonged heating. If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature or 40-60 °C).[10]
-
Q3: My crude product contains significant byproducts like 4,4'-difluorobiphenyl or dehalogenated nicotinaldehyde. How can I minimize these?
A3: These byproducts arise from homocoupling of the boronic acid and dehalogenation of the starting material, respectively.
-
Causality (Homocoupling): The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen.[11] Oxygen can cause oxidative regeneration of Pd(II) species, which can then facilitate the homocoupling pathway.
-
Solution (Homocoupling): As with catalyst deactivation, the solution is to maintain a strictly inert atmosphere throughout the reaction setup and execution.[11]
-
Causality (Dehalogenation): The replacement of the halide on the starting material with a hydrogen atom can occur if a hydride source is present in the reaction. This can sometimes be traced to impurities in solvents or reagents, or side reactions with additives.
-
Solution (Dehalogenation): Use high-purity, anhydrous solvents. Ensure the base and other reagents are free from contaminants that could act as hydride donors.
Q4: I'm struggling to purify the final this compound product. What are the best practices?
A4: Purification can be challenging due to the presence of structurally similar impurities and the reactivity of the aldehyde functional group.
-
Challenge 1: Co-eluting Impurities. Unreacted starting materials, homocoupled products, and dehalogenated byproducts may have similar polarities to the desired product, making separation by column chromatography difficult.[5]
-
Solution 1: Chromatographic Optimization.
-
Method: Standard silica gel column chromatography is the most common method.[14]
-
Solvent System: A gradient elution with a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is recommended. Start with a low polarity mobile phase to elute non-polar impurities first.
-
Analysis: Use TLC with visualization under UV light and staining (e.g., potassium permanganate or vanillin) to find a solvent system that provides good separation between the product and major impurities before attempting the column.
-
-
Challenge 2: Aldehyde Stability. Aldehydes can be sensitive, potentially undergoing oxidation to the corresponding carboxylic acid if exposed to air for extended periods, or participating in other side reactions.
-
Solution 2: Careful Handling.
-
Work-up: After quenching the reaction, promptly work up the mixture. Neutralize the base, extract the product, and dry the organic layers.[14]
-
Concentration: Concentrate the purified fractions under reduced pressure at a moderate temperature (e.g., <40 °C) to prevent degradation.
-
Storage: Store the final product under an inert atmosphere, protected from light, and refrigerated to maintain its purity over time.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination to start with? For coupling with 6-bromonicotinaldehyde , a standard system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is a reasonable starting point. For the less reactive 6-chloronicotinaldehyde , a more robust system is necessary. We recommend starting with a pre-catalyst like XPhos Pd G3 or using a combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like XPhos or SPhos.[7][8]
Q2: Which base and solvent system should I choose? A common and effective starting point is a 2M aqueous solution of Na₂CO₃ or K₂CO₃ as the base, with 1,4-dioxane or a mixture of toluene and ethanol (e.g., 3:1) as the organic solvent.[13][15] The reaction is typically run as a biphasic mixture.
Q3: How critical is the water content in the solvent mixture? Water is essential. It serves to dissolve the inorganic base and facilitates the formation of the active boronate species required for transmetalation.[6] Anhydrous conditions with certain bases can be used but often require different boron reagents (e.g., organotrifluoroborates).[11] For standard boronic acids, a mixture of organic solvent and water is optimal.
Q4: Can the aldehyde group interfere with the reaction? Yes, the aldehyde functional group can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[16] However, in most Suzuki-Miyaura reactions, this is not a prohibitive issue, and the desired coupling proceeds effectively without the need for a protecting group. If all other troubleshooting fails, protection of the aldehyde as an acetal could be considered, though this adds two steps (protection/deprotection) to the overall synthesis.
Part 3: Visualizations & Protocols
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the main productive cycle of the Suzuki-Miyaura reaction and highlights the key side reactions that lower the yield.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction and key off-cycle side reactions.
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your synthesis.
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.
Optimized Experimental Protocol
This protocol is a starting point for the synthesis using 6-chloronicotinaldehyde, a challenging but cost-effective substrate.
Reagents & Materials:
-
6-chloronicotinaldehyde (1.0 equiv)
-
(3-Fluorophenyl)boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinaldehyde (1.0 equiv), (3-fluorophenyl)boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon three times.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure the mixture is thoroughly deoxygenated.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand. Under a positive flow of argon, quickly add the catalyst and ligand to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Part 4: Data Summary
The choice of reaction components is critical for success, especially when using less reactive aryl chlorides. The following table summarizes recommended starting conditions based on the aryl halide used.
| Parameter | 6-Bromonicotinaldehyde (More Reactive) | 6-Chloronicotinaldehyde (Less Reactive) | Rationale & Citation |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources are common, but Pd(0) sources like Pd₂(dba)₃ can be more direct.[7] |
| Ligand | PPh₃, P(t-Bu)₃ | XPhos, SPhos, Buchwald Ligands | Aryl chlorides require bulky, electron-rich ligands to facilitate oxidative addition.[7][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often needed for challenging couplings, but must be balanced against protodeboronation risk.[9][13] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Dioxane/H₂O, THF/H₂O | Aprotic ethers with water are standard for dissolving both organic and inorganic components.[17] |
| Temperature | 80-100 °C | 80-110 °C | Higher temperatures may be required for aryl chlorides, but increase the risk of side reactions.[5][17] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Navigating the Purification of Fluorinated Pyridine Aldehydes
Welcome to the technical support center for the purification of fluorinated pyridine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of compounds. The inherent reactivity of the aldehyde group, combined with the electronic properties of the fluorinated pyridine ring, demands a nuanced approach to purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield.
Introduction: The Challenge at the Interface of Reactivity and Stability
Fluorinated pyridine aldehydes are valuable building blocks in medicinal chemistry, offering a unique combination of a polar heterocyclic core, a reactive aldehyde handle, and the metabolic stability often conferred by fluorine.[1][2][3] However, these same features create a perfect storm of purification challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of electronegative fluorine atoms, can increase the aldehyde's susceptibility to oxidation and other side reactions.[4] Furthermore, the pyridine nitrogen can interact with acidic stationary phases like silica gel, leading to poor separation and potential degradation. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of fluorinated pyridine aldehydes in a question-and-answer format.
Q1: My compound is streaking or not moving from the baseline during silica gel column chromatography. What's happening and how can I fix it?
A: This is a classic sign of strong interaction between your basic pyridine compound and the acidic silica gel. The lone pair on the pyridine nitrogen can bind tightly to the acidic silanol groups on the silica surface, leading to tailing, poor resolution, and in some cases, irreversible adsorption.
-
Immediate Solution: Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute properly.
-
Alternative Stationary Phases. If the issue persists, consider using a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for basic compounds.
-
Pentafluorophenyl (PFP) Phases: These phases offer alternative selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions, and can be less prone to the strong ionic interactions seen with silica.[5][6][7][8]
-
Q2: I'm observing a new spot on my TLC that I suspect is the corresponding carboxylic acid. How can I prevent this oxidation and remove the acid impurity?
A: Aldehydes are notoriously prone to air oxidation, and the electron-withdrawing nature of the fluorinated pyridine ring can make the aldehyde proton more labile, potentially increasing the rate of oxidation.
-
Prevention During Workup and Storage:
-
Work quickly and avoid prolonged exposure to air.
-
Store the crude product and purified fractions under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled solvents to minimize dissolved oxygen.
-
-
Removal of Carboxylic Acid Impurity:
-
Aqueous Wash: Before chromatography, dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Be sure to thoroughly dry the organic layer before concentrating and proceeding with chromatography.
-
Column Chromatography: If the acid is still present, it will typically have a much lower Rf value than the aldehyde on silica gel. Running the column with a non-polar eluent system will elute the aldehyde first, leaving the acid on the column.[9]
-
Q3: My purified aldehyde seems to be degrading or polymerizing upon standing. What is the cause and how can I improve its stability?
A: Aldehydes, particularly those that are electron-deficient, can be susceptible to polymerization or other degradation pathways.
-
Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and in the dark.
-
Purity: Ensure the compound is free of acidic or basic impurities that could catalyze degradation.
-
Consider a Protecting Group Strategy: If the aldehyde is particularly unstable and is an intermediate for a subsequent reaction, consider protecting it as an acetal. Acetals are generally much more stable to a wider range of conditions and can be deprotected when needed.[10][11]
Q4: I'm considering using the bisulfite adduct method for purification. Are there any specific concerns for fluorinated pyridine aldehydes?
A: Formation of a water-soluble bisulfite adduct is an excellent classical method for purifying aldehydes by extraction.[9][12][13] However, the regeneration step requires basification, which poses a potential risk for fluorinated pyridines.
-
Risk of Nucleophilic Aromatic Substitution (SNAr): The C-F bond on an electron-deficient pyridine ring can be susceptible to nucleophilic attack, especially by hydroxide ions under basic conditions.[14][15][16][17] Fluorine is a good leaving group in SNAr reactions on electron-deficient rings.[15][17] The stability of your specific compound to strong base should be considered.
-
Recommendation: If you choose this method, use the mildest basic conditions possible for regeneration (e.g., sodium bicarbonate if effective) and minimize the exposure time to the base.[9] A small-scale trial to check for defluorination is highly recommended.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification technique for fluorinated pyridine aldehydes?
A: Flash column chromatography is often the most versatile method. However, the choice of stationary phase and eluent system is critical. For many fluorinated pyridine aldehydes, chromatography on a pentafluorophenyl (PFP) stationary phase or on silica gel with a triethylamine-modified eluent will provide the best results.[5][18]
Q: How does the position of the fluorine atom on the pyridine ring affect purification?
A: The position of the fluorine atom influences the electronic properties of the ring and the C-F bond's reactivity. A fluorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the ring, potentially increasing the aldehyde's reactivity and susceptibility to SNAr.[19] This can make purification more challenging and may necessitate milder handling and purification conditions.
Q: Can I use distillation to purify my fluorinated pyridine aldehyde?
A: Vacuum distillation can be an effective method for liquid aldehydes, especially for removing non-volatile impurities like polymers or salts.[20] However, consider the thermal stability of your compound. Prolonged heating, even under vacuum, can cause decomposition. A short-path distillation apparatus (like a Kugelrohr) is often preferred to minimize thermal stress.
Q: Are there any protecting groups you would recommend for the pyridine nitrogen itself?
A: While less common for this specific purification challenge, protecting the pyridine nitrogen can be a valid strategy to prevent its interaction with silica gel. A borane protecting group, for example, can be used to mask the basicity of the pyridine nitrogen and is stable to many reaction conditions.[21] However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered when other methods fail.
Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issues of silica gel interaction and on-column degradation.
-
Preparation of the Crude Sample:
-
If your crude product contains acidic impurities (e.g., the corresponding carboxylic acid), dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 20 mL per gram of crude material).
-
Wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
TLC Analysis and Eluent Selection:
-
Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Add 0.5% triethylamine to the TLC developing chamber.
-
Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Column Preparation and Elution:
-
Pack a flash chromatography column with silica gel using your chosen eluent system (containing 0.5% triethylamine).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed with the solvent.
-
Protocol 2: Acetal Protection for Aldehyde Stabilization
This protocol is useful if your aldehyde is particularly unstable or if you need to perform reactions on other parts of the molecule.
-
Protection Step:
-
Dissolve the crude fluorinated pyridine aldehyde in toluene or dichloromethane.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture in a flask equipped with a Dean-Stark trap to remove water azeotropically.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction, wash with saturated aqueous sodium bicarbonate to neutralize the acid, then wash with brine.
-
Dry the organic layer and concentrate.
-
-
Purification of the Acetal:
-
The resulting acetal is generally much less polar and more stable than the aldehyde.
-
Purify the acetal by standard silica gel column chromatography without the need for a basic modifier.
-
-
Deprotection Step (to regenerate the aldehyde):
-
Dissolve the purified acetal in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).
-
Stir at room temperature or with gentle heating, monitoring by TLC until the acetal is consumed.
-
Neutralize the acid with a mild base and extract the product into an organic solvent.
-
Dry and concentrate to obtain the purified aldehyde.[11]
-
Visualization of Purification Strategy
The following workflow diagram can help you decide on the most appropriate purification strategy for your fluorinated pyridine aldehyde.
Caption: Decision workflow for purifying fluorinated pyridine aldehydes.
References
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley.com [wiley.com]
- 4. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. silicycle.com [silicycle.com]
- 19. m.youtube.com [m.youtube.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-(3-Fluorophenyl)nicotinaldehyde
Welcome to the technical support center for 6-(3-Fluorophenyl)nicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this crucial synthetic intermediate. Achieving high purity is paramount, as residual contaminants can compromise downstream reactions, affect biological assay results, and introduce regulatory hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Crude this compound, typically synthesized via a Suzuki-Miyaura cross-coupling reaction, can contain several process-related impurities.[2][3] Understanding these is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Residual 6-halonicotinaldehyde (chloro- or bromo-) and (3-fluorophenyl)boronic acid are common.
-
Homocoupled Byproducts: Symmetrical dimers of the starting materials, such as 3,3'-difluorobiphenyl (from the boronic acid) and a bipyridine derivative (from the halo-aldehyde), are frequently observed.[2][4]
-
Protodeboronation/Dehalogenation Byproducts: This results in the formation of fluorobenzene from the boronic acid or nicotinaldehyde from the halide starting material.[2]
-
Residual Palladium Catalyst: Homogeneous palladium catalysts used in the coupling reaction can persist in the crude product, often appearing as a dark coloration (Palladium Black).[2][5]
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) and boronic acid byproducts (boric acid) used in the reaction can remain after initial workup.[6][7]
Q2: What are the recommended analytical techniques for assessing the purity of the final product?
A2: A multi-technique approach is essential for robust purity assessment.[8][9]
-
High-Performance Liquid Chromatography (HPLC): As the gold standard for purity analysis, HPLC is ideal for separating and quantifying organic impurities.[9][10] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with a TFA or formic acid modifier) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the rapid determination of the molecular weights of unknown impurity peaks.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying structurally similar impurities. The absence of signals corresponding to starting materials is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents or the protodeboronation byproduct (fluorobenzene).[9][10]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the absolute purity of a crystalline substance by analyzing its melting profile, provided the purity is already high (>98.5%).[1]
Q3: How should I properly store purified this compound to prevent degradation?
A3: Aromatic aldehydes are susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid.[11][12] This can be accelerated by exposure to air, light, and heat.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: Use an airtight, amber glass vial or container to protect from light and air.[13][14]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[14]
-
Purity: Ensure the material is free of acidic or basic impurities, which can catalyze degradation or polymerization.[12]
Troubleshooting Guide & Experimental Protocols
This section addresses specific problems you may encounter during the purification process.
Problem 1: My crude product is a dark, oily solid, and TLC shows multiple spots, including a dark baseline streak.
This issue is characteristic of residual palladium catalyst and inorganic salts. A multi-step approach is required to remove these distinct impurity classes.
Causality: Homogeneous palladium catalysts can decompose to form palladium black, which is finely dispersed and difficult to remove by simple filtration.[2][5] Inorganic salts from the reaction base may also be present.
Solution: Sequential Palladium Scavenging and Aqueous Wash.
This protocol first removes the palladium and then washes away inorganic salts.
Step-by-Step Protocol: Palladium Removal
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Scavenging: Add a palladium scavenger. Several options are available, with varying efficacy and cost.
-
Option A (Celite Filtration): Pass the solution through a 1-2 cm thick pad of Celite in a sintered glass funnel. Wash the pad thoroughly with the solvent. This is effective for heterogeneous palladium black.[15][16]
-
Option B (Thiol-Based Scavenger): Add a solid-supported scavenger, such as thiol-functionalized silica gel or polystyrene resin (e.g., SiliaMetS Thiol), and stir the mixture for 1-4 hours at room temperature.[16][17]
-
Option C (Dithiocarbamates): Treat the solution with a dithiocarbamate (DTC) reagent, which chelates the palladium to form an insoluble complex that can be filtered off.[18]
-
-
Filtration: Filter the mixture to remove the scavenger-bound palladium or Celite-trapped particles. The filtrate should be significantly lighter in color.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃ solution (to neutralize), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
| Scavenging Method | Advantages | Disadvantages | Typical Use Case |
| Celite Filtration | Inexpensive, simple, fast.[15] | Less effective for soluble Pd species.[15] | Initial bulk removal of Pd(0). |
| Thiol Scavengers | High efficiency for various Pd species, easy removal by filtration.[17] | Higher cost. | When low ppm Pd levels are required. |
| Dithiocarbamates | Effective for multiple transition metals, cost-effective.[18] | May require optimization of conditions. | Process chemistry and scale-up. |
Problem 2: Column chromatography fails to separate a persistent impurity with a very similar Rf value to my product.
This common and frustrating issue often arises from homocoupled byproducts or isomers, which have polarities very close to the desired product. When standard chromatography is insufficient, a chemoselective purification strategy is required.
Causality: The aldehyde functional group provides a unique chemical handle for separation. It reversibly reacts with sodium bisulfite to form a water-soluble ionic adduct, while non-aldehyde impurities (like homocoupled byproducts) do not react and remain in the organic phase.[19][20][21]
Solution: Purification via Reversible Sodium Bisulfite Adduct Formation.
This powerful technique selectively pulls the desired aldehyde into an aqueous layer, leaving behind impurities of similar polarity. The aldehyde is then regenerated in a pure form.[22][23][24]
Diagram: Workflow for Bisulfite Purification
Caption: Decision workflow for aldehyde purification via bisulfite adduct formation.
Step-by-Step Protocol: Bisulfite Purification
-
Dissolution: Dissolve the impure product in a water-miscible solvent like methanol or THF.[20][22]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1.5-2.0 equivalents of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-5 minutes. A white precipitate of the adduct may form.[21][23]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or DCM) to the funnel. Shake again to partition the components. The non-aldehyde impurities will remain in the organic layer.[19][22]
-
Separation: Carefully separate the layers. Isolate the lower aqueous layer, which contains the water-soluble aldehyde-bisulfite adduct.
-
Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Slowly add a strong base (e.g., 50% NaOH solution) dropwise until the pH of the aqueous layer is >12. This reverses the reaction and liberates the free aldehyde.[19][22]
-
Final Workup: Shake the funnel to extract the pure aldehyde into the organic layer. Separate the layers, wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.
Problem 3: The final product yield after recrystallization is very low.
Low recovery from recrystallization is typically caused by using an improper solvent, using too much solvent, or cooling the solution too quickly.[25][26]
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[27] If the compound has significant solubility even at low temperatures, or if an excessive volume of solvent is used, a large portion of the product will remain in the mother liquor, leading to poor recovery.[25]
Solution: Systematic Solvent Screening and Optimized Recrystallization Technique.
Step-by-Step Protocol: Optimizing Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Good candidates for this compound include isopropanol, ethyl acetate/hexane mixtures, and toluene.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent required to fully dissolve the crude solid.[27] Add the solvent in small portions near its boiling point, swirling until the solid just dissolves.
-
Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, impure crystals.
-
Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[26][27] Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away any remaining impurities without redissolving the product.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
| Solvent System | Polarity | Comments |
| Isopropanol (IPA) | Polar Protic | Often a good single solvent for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Tunable | A versatile two-solvent system. Dissolve in hot EtOAc, then add hot hexanes until cloudy. |
| Toluene | Non-polar Aromatic | Good for dissolving aromatic compounds at high temp with lower solubility upon cooling. |
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. youtube.com [youtube.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. spinchem.com [spinchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 19. benchchem.com [benchchem.com]
- 20. Workup [chem.rochester.edu]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. Recrystallization [sites.pitt.edu]
- 27. youtube.com [youtube.com]
Technical Support Center: A-Z Guide for Scaling the Synthesis of 6-(3-Fluorophenyl)nicotinaldehyde
Welcome to the dedicated technical support center for the synthesis of 6-(3-Fluorophenyl)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Foundational Knowledge & Synthetic Strategy
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially scalable approach involves a Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and generally good yields. The key disconnection breaks the molecule down into two readily available building blocks: a 6-halonicotinaldehyde derivative and (3-fluorophenyl)boronic acid.
Diagram: Synthetic Approach A high-level overview of the primary synthetic disconnection for this compound.
The choice between 6-chloro or 6-bromonicotinaldehyde is a critical decision point, each with its own set of advantages and challenges that we will explore in the troubleshooting section.
II. Troubleshooting the Suzuki-Miyaura Coupling Step
This palladium-catalyzed cross-coupling is the linchpin of the synthesis. However, pyridinic substrates can present unique challenges.
Q2: My Suzuki-Miyaura reaction is sluggish or stalling, resulting in low yields. What are the likely causes and how can I troubleshoot this?
Low yields in Suzuki couplings with bromopyridines can stem from several factors, primarily related to catalyst inhibition and the reactivity of the starting materials.[1]
Common Causes & Solutions:
| Potential Issue | Underlying Principle | Recommended Solution |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, effectively poisoning it and hindering its catalytic activity.[1] | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands create steric hindrance around the palladium center, which helps to prevent the pyridine nitrogen from binding and deactivating the catalyst.[1] |
| Inefficient Oxidative Addition | The carbon-halogen bond in 6-halonicotinaldehydes can be less reactive than in other aryl halides. This can make the oxidative addition step, often the rate-determining step, slow.[1] | Increase the reaction temperature. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands. For less reactive chlorides, more electron-rich and bulky ligands are often required to facilitate oxidative addition.[1][2] |
| Protodeboronation of Boronic Acid | The boronic acid can react with trace amounts of water or other protic species in the reaction mixture, leading to the formation of fluorobenzene instead of the desired product.[3] | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards protodeboronation.[1] |
| Homocoupling of Starting Materials | The coupling of two molecules of the boronic acid or two molecules of the halopyridine can occur as a side reaction, consuming starting materials. | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall reaction rate.[1] | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, MeCN/water).[3][4] |
Diagram: Troubleshooting Suzuki Coupling A decision tree for troubleshooting low yields in the Suzuki-Miyaura coupling step.
Q3: I am observing significant amounts of the dehalogenated starting material (nicotinaldehyde). What is causing this and how can I prevent it?
The formation of nicotinaldehyde is typically a result of a competing hydrodehalogenation reaction.
Primary Cause & Mitigation:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, water, or the amine base if one is used.
-
Mitigation:
-
Ensure all reagents and solvents are anhydrous.
-
If using a phosphine ligand, be mindful of potential P-C bond cleavage that can lead to the formation of species that act as hydrogen donors. Using robust, well-defined ligands can minimize this.
-
Sometimes, the choice of base can influence this side reaction. Experimenting with different inorganic bases may be beneficial.
-
III. Starting Material Synthesis and Considerations
The quality and choice of your starting 6-halonicotinaldehyde are paramount for a successful scale-up.
Q4: What are the best methods for preparing the 6-chloronicotinaldehyde precursor at scale?
6-Chloronicotinaldehyde is a versatile intermediate.[5] Scalable syntheses often start from 2-chloro-5-methylpyridine or 2-chloro-5-(hydroxymethyl)pyridine.
Recommended Synthetic Routes:
-
Oxidation of 2-chloro-5-(hydroxymethyl)pyridine: This is a common and reliable method. While various oxidizing agents can be used, Swern oxidation or its variations using DMSO and an activating agent like oxalyl chloride are often preferred for their high yields and selectivity.[5][6] PCC can also be used, but waste disposal can be a concern on a larger scale.[5]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto an electron-rich aromatic ring.[7][8] While potentially applicable to a suitably substituted chloropyridine, regioselectivity can be a challenge and requires careful optimization.[5]
-
Direct Oxidation of 2-chloro-5-methylpyridine: Some industrial processes utilize the direct oxidation of 2-chloro-5-methylpyridine using catalysts like cobalt acetate and oxygen.[9] This can be a very cost-effective route at a large scale but requires specialized equipment to handle oxygen safely.
Q5: Should I use 6-bromonicotinaldehyde or 6-chloronicotinaldehyde for the Suzuki coupling?
This is a critical process development question with trade-offs.
| Starting Material | Advantages | Disadvantages |
| 6-Bromonicotinaldehyde | More reactive in Suzuki couplings, often leading to milder reaction conditions and potentially higher yields.[1] | Generally more expensive and may be less readily available in large quantities. |
| 6-Chloronicotinaldehyde | More cost-effective and widely available.[5] | Less reactive, often requiring more forcing conditions (higher temperatures, more active catalysts, and more specialized ligands) to achieve good conversion.[2] |
For initial lab-scale synthesis and proof-of-concept, the bromo-derivative is often preferred for its higher reactivity. For large-scale manufacturing where cost is a major driver, significant process development efforts are often invested to develop a robust and efficient protocol using the chloro-analog.
IV. Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the workhorse, other cross-coupling reactions can be considered.
Q6: Are there viable alternatives to the Suzuki-Miyaura coupling for this synthesis?
Yes, other palladium-catalyzed cross-coupling reactions can be employed, though they may have their own set of challenges.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[10][11] A potential route could involve coupling 6-halonicotinaldehyde with an appropriately protected 3-fluorophenylacetylene, followed by a subsequent transformation of the alkyne. However, this adds steps to the synthesis.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond.[12][13] While not directly applicable for the C-C bond formation required here, it's a crucial reaction for synthesizing related structures where an amine linkage is desired instead of a direct phenyl-pyridine bond.[14]
V. Purification and Final Product Handling
Q7: What are the best practices for purifying this compound, especially at a larger scale?
Purification is critical to meet the stringent purity requirements for pharmaceutical applications.
-
Crystallization: This is the most scalable and cost-effective method for purification. A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and effective removal of impurities, particularly residual palladium catalyst and unreacted starting materials.
-
Column Chromatography: While indispensable at the lab scale, silica gel chromatography can be costly and generate significant solvent waste at a large scale. It is typically used as a final polishing step if crystallization does not achieve the desired purity.
-
Residual Palladium Removal: Stringent limits on residual palladium in active pharmaceutical ingredients (APIs) necessitate specific strategies for its removal. This can include treatment with activated carbon, specialized palladium scavengers, or trituration/crystallization.
VI. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloronicotinaldehyde and (3-Fluorophenyl)boronic acid
This protocol is a starting point and will likely require optimization.
-
Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloronicotinaldehyde (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Stability issues with 6-(3-Fluorophenyl)nicotinaldehyde during storage
Welcome to the dedicated technical support center for 6-(3-Fluorophenyl)nicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction
This compound is a key building block in medicinal chemistry and materials science. However, as an aromatic aldehyde with a substituted pyridine ring, it is susceptible to degradation, which can compromise experimental outcomes. This guide provides a comprehensive overview of the potential stability issues and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: I've noticed a color change in my stored this compound, from a white or off-white solid to a yellowish or brownish hue. What could be the cause?
A color change is a common indicator of chemical degradation. For aromatic aldehydes, this can be due to several factors, including:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 6-(3-fluorophenyl)nicotinic acid. This process can be accelerated by exposure to air (oxygen).
-
Minor Impurities: The presence of even small amounts of impurities can sometimes lead to color changes over time, especially if those impurities are themselves unstable.
-
Light Exposure: Some aromatic compounds are sensitive to light and can undergo photochemical reactions that result in colored byproducts.
Q2: My NMR analysis of a stored sample of this compound shows unexpected peaks. What are the likely degradation products?
Based on the chemical structure of this compound, several degradation products are possible:
-
6-(3-Fluorophenyl)nicotinic acid: The primary oxidation product. You would expect to see the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (>10 ppm, often broad).
-
[6-(3-Fluorophenyl)pyridin-3-yl]methanol: A potential reduction product if a disproportionation reaction has occurred.
-
N-oxide derivative: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide. This can subtly shift the signals of the pyridine protons in the NMR spectrum.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
To minimize degradation, the following storage conditions are recommended[1]:
-
Temperature: Store at low temperatures, preferably at 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container in a dry environment, as moisture can facilitate hydrolysis or other reactions. The use of a desiccator is advisable.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
Issue 1: Inconsistent results in reactions using a previously opened bottle of this compound.
-
Potential Cause: The compound may have degraded upon exposure to air and moisture after the bottle was first opened.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, assess the purity of the stored aldehyde using an appropriate analytical technique such as ¹H NMR, HPLC, or TLC.
-
Purification: If degradation is observed, consider purifying a small amount of the material by recrystallization or column chromatography before use.
-
Proper Aliquoting: To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Issue 2: Formation of a precipitate in a solution of this compound in a protic solvent.
-
Potential Cause: This could be due to the low solubility of the compound or a chemical reaction occurring in the solvent. Aromatic aldehydes can sometimes undergo self-condensation or other reactions in certain solvents.
-
Troubleshooting Steps:
-
Solubility Check: Confirm the solubility of the compound in the chosen solvent at the desired concentration.
-
Solvent Choice: If possible, use a dry, aprotic solvent for dissolution.
-
Fresh Solutions: Always prepare solutions fresh before use and avoid storing them for extended periods.
-
Issue 3: Observation of disproportionation products (acid and alcohol) in the absence of a strong base.
-
Potential Cause: While the Cannizzaro reaction typically requires a strong base, trace amounts of basic impurities on glassware or in solvents can sometimes catalyze this reaction over long periods.[2][3][4]
-
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. Rinsing with a dilute acid solution followed by distilled water and a final rinse with a volatile organic solvent can help remove basic residues.
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for preventing them.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Aldehyde proton: Look for a singlet at approximately 9.9-10.1 ppm. The integration of this peak should correspond to one proton.
-
Aromatic protons: Analyze the aromatic region (7.0-9.0 ppm) for the expected signals of the fluorophenyl and pyridine rings.
-
Degradation Products:
-
Carboxylic acid: A broad singlet above 10 ppm may indicate the presence of the corresponding carboxylic acid.
-
Alcohol: A singlet around 4.5-4.8 ppm (for the CH₂OH group) and a broad singlet for the OH proton would suggest the presence of the alcohol from disproportionation.
-
-
Protocol 2: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound over time and monitor the formation of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the aldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, start with 70% water and 30% acetonitrile, and ramp up to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and standards. The purity can be determined by the area percentage of the main peak. The formation of degradation products can be monitored by the appearance of new peaks over time.
Data Summary
| Degradation Product | Potential Cause | Key Analytical Signature |
| 6-(3-Fluorophenyl)nicotinic acid | Oxidation | Disappearance of aldehyde proton in ¹H NMR; new peak in HPLC with a different retention time. |
| [6-(3-Fluorophenyl)pyridin-3-yl]methanol | Disproportionation | Appearance of a CH₂OH signal in ¹H NMR; new peak in HPLC. |
| This compound N-oxide | Oxidation of pyridine nitrogen | Shift in aromatic proton signals in ¹H NMR; new peak in HPLC. |
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Optimizing Derivatization of 6-(3-Fluorophenyl)nicotinaldehyde
Welcome to the technical support center for the derivatization of 6-(3-Fluorophenyl)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Reaction Strategies
Question 1: What are the most common and effective derivatization reactions for the aldehyde functional group on this compound?
Answer: The aldehyde group on this compound is a versatile handle for a variety of synthetic transformations. The choice of reaction depends on the desired final product. Three common, high-yield strategies are:
-
Reductive Amination: This is a powerful method to form C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the corresponding amine. This method is favored for its high selectivity and mild conditions, preventing over-reduction of the aldehyde to an alcohol.[1]
-
Wittig Reaction: To form a carbon-carbon double bond (alkene), the Wittig reaction is highly effective.[2] The aldehyde reacts with a phosphorus ylide (a Wittig reagent), which can be prepared from a phosphonium salt and a strong base. This reaction is particularly useful for synthesizing vinylpyridine derivatives and offers good control over the stereochemistry of the resulting alkene depending on the ylide used.[2]
-
Condensation Reactions: These reactions involve the formation of a C=N double bond.
-
Schiff Base Formation: Reaction with primary amines, typically under acidic catalysis, yields imines (Schiff bases). These are common intermediates in multi-step syntheses.[3]
-
Hydrazone/Oxime Formation: Condensation with hydrazine derivatives or hydroxylamine yields stable hydrazones or oximes, respectively. These derivatives are often highly crystalline and can be useful for purification and characterization.
-
Section 2: Troubleshooting & Optimization
Question 2: My reaction yield is consistently low. What are the common causes and how can I fix this?
Answer: Low yields are a frequent issue that can often be resolved by systematically evaluating the reaction setup and conditions.[4] The most common culprits are incomplete reactions, reagent quality, and sub-optimal reaction conditions.[1][3]
| Potential Cause | Troubleshooting Action & Explanation |
| Incomplete Reaction | Action: Increase reaction time and/or moderately increase temperature.[1] Explanation: Some derivatizations can be slow. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition from excessive heating. |
| Poor Reagent Quality | Action: Use freshly purified starting materials and anhydrous solvents.[3] Explanation: Aldehydes can oxidize to carboxylic acids upon storage. Impurities in solvents (especially water) can quench reagents or cause side reactions. Many reactions, like the Wittig reaction, require strictly anhydrous conditions.[5] |
| Sub-optimal Stoichiometry | Action: Verify the molar equivalents of your reactants. Explanation: For reversible reactions like imine formation, using a slight excess (1.1-1.2 equivalents) of the amine can drive the reaction to completion. For other reactions, ensure a 1:1 stoichiometry unless otherwise specified. |
| Incorrect Solvent or pH | Action: Perform a solvent screen (e.g., Toluene, THF, Dichloromethane, Ethanol). For acid/base catalyzed reactions, ensure the pH is optimal. Explanation: Solvent polarity can significantly impact reaction rates. For example, Schiff base formation is often catalyzed by a small amount of acetic acid to facilitate protonation of the carbonyl oxygen, but too much acid can protonate the amine nucleophile, rendering it unreactive.[3] |
| Product Loss During Workup | Action: Analyze aqueous layers by TLC before discarding. Optimize pH during extraction. Explanation: Your derivatized product may have some water solubility. Adjusting the pH of the aqueous phase during a liquid-liquid extraction can suppress the ionization of your product and drive it into the organic layer.[6] |
Question 3: I'm observing significant side product formation. How can I improve selectivity?
Answer: Side product formation is a common challenge that can often be mitigated by carefully controlling reaction conditions.[4]
-
Side Reaction 1: Oxidation to Carboxylic Acid.
-
Cause: Exposure of the starting aldehyde to air, especially under basic conditions or in the presence of oxidizing contaminants.
-
Solution: Use freshly purified this compound. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[5]
-
-
Side Reaction 2: Over-reduction to Alcohol.
-
Cause: In reductive amination, using a reducing agent that is too harsh (e.g., NaBH₄) can directly reduce the aldehyde before it forms the imine.
-
Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards the aldehyde and preferentially reduces the protonated imine intermediate.[1]
-
-
Side Reaction 3: Cannizzaro Reaction.
-
Cause: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an equal mixture of the corresponding alcohol and carboxylic acid.
-
Solution: Avoid using strong bases (like NaOH or KOH) if possible. If a base is required, use a non-nucleophilic organic base (e.g., triethylamine) or a weaker inorganic base (e.g., K₂CO₃) and maintain a low reaction temperature.
-
Section 3: Protocols & Procedures
Question 4: What is a reliable protocol for monitoring reaction progress?
Answer: Thin Layer Chromatography (TLC) is an indispensable technique for monitoring reaction progress in real-time. It allows you to visualize the consumption of your starting material and the formation of your product.
Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Prepare the Eluent: Choose a solvent system where the starting material has an Rf value of approximately 0.4-0.5. A common starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate). For example, 7:3 Hexanes:Ethyl Acetate.
-
Spot the Plate:
-
Dissolve a tiny amount of your starting aldehyde in a suitable solvent (e.g., dichloromethane). Use a capillary tube to spot it in the "SM" lane.
-
Using a clean capillary, take a small aliquot from your reaction mixture and spot it in the "Rxn" lane.
-
In the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing your eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (your product) indicates the reaction is progressing. The "Co" spot helps to confirm if any starting material remains.
Question 5: Can you provide a sample protocol for a Wittig reaction with this compound?
Answer: Certainly. The following is a general protocol for a Wittig reaction to form a vinylpyridine derivative. This protocol should be optimized for your specific phosphorus ylide.[2]
Protocol: Synthesis of a Vinylpyridine Derivative via Wittig Reaction
-
Materials:
-
Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt)
-
n-Butyllithium (n-BuLi) or other strong base
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[2]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Section 4: Purification & Characterization
Question 6: What are the most effective methods for purifying my final derivatized product?
Answer: The choice of purification method depends on the physical properties of your product (solid vs. oil, polarity, stability).
-
Flash Column Chromatography: This is the most common and versatile method for purifying reaction mixtures.[1] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution with a mobile phase.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[1] The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble, then allow it to cool slowly. The desired compound will crystallize out, leaving impurities behind in the solvent.
-
Acid-Base Extraction: If your product contains a basic nitrogen (like the pyridine ring) or an acidic functional group, you can use liquid-liquid extraction with acidic or basic aqueous solutions to separate it from neutral impurities. For example, washing an organic solution with dilute HCl will protonate and extract basic compounds into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[6]
Question 7: How do I confirm the structure of my derivatized product?
Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is arguably the most powerful tool. For a successful derivatization, you should see the disappearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) and the appearance of new signals corresponding to the derivative. For example, in a Wittig reaction, you would expect to see new signals in the alkene region (5-7 ppm).
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound. A high-resolution mass spec (HRMS) can confirm the molecular formula. The observed molecular ion peak should match the calculated mass of your expected product.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This method is useful for identifying functional groups. You should see the disappearance of the strong C=O stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C for an alkene, C-N for an amine).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information about the carbon skeleton. Look for the disappearance of the aldehyde carbonyl carbon (around 190 ppm) and the appearance of new signals corresponding to your derivative. Spectroscopic data for similar pyridine derivatives can serve as a useful reference.[7][8]
References
Validation & Comparative
A Comparative Guide to 6-(3-Fluorophenyl)nicotinaldehyde and its Isomeric Pyridine Aldehydes for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. This guide provides an in-depth technical comparison of 6-(3-Fluorophenyl)nicotinaldehyde and its isomeric analogues, offering insights into their synthesis, physicochemical properties, reactivity, and potential biological significance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their discovery pipelines.
Introduction: The Significance of Aryl-Substituted Pyridine Aldehydes
Aryl-substituted pyridine aldehydes are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. The fusion of an aromatic ring with the pyridine aldehyde core creates a molecular framework with diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of a fluorine atom, as in the case of this compound, can further modulate the compound's metabolic stability, binding affinity, and pharmacokinetic profile.
This guide will focus on a comparative analysis of this compound and its conceptual isomers, exploring how the positional variation of the 3-fluorophenyl and formyl groups on the pyridine ring influences their chemical and biological characteristics.
Synthetic Strategies: Accessing the Isomeric Scaffolds
The synthesis of these target compounds primarily relies on the versatile Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[3][4][5] The general approach involves the coupling of a suitable chloropyridine aldehyde with 3-fluorophenylboronic acid.
Figure 1: General workflow for the synthesis of fluorophenyl pyridine aldehydes via Suzuki-Miyaura coupling.
PART 1: Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 6-chloronicotinaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add a base, such as sodium carbonate (2.0 eq.).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
PART 2: Synthesis of Isomeric Fluorophenyl Pyridine Aldehydes
The synthesis of other isomers, such as 2-(3-fluorophenyl)isonicotinaldehyde or 4-(3-fluorophenyl)picolinaldehyde, would follow a similar Suzuki coupling protocol, starting from the corresponding chloropyridine aldehyde isomer (e.g., 2-chloro-4-formylpyridine or 4-chloro-2-formylpyridine).
Comparative Physicochemical Properties
| Property | This compound | 2-(3-Fluorophenyl)isonicotinaldehyde | 4-(3-Fluorophenyl)picolinaldehyde |
| Predicted Melting Point | Moderate | Likely higher due to potential for more ordered crystal packing | Moderate to high |
| Predicted Boiling Point | High | High | High |
| Predicted Solubility | Soluble in common organic solvents | Similar to other isomers | Similar to other isomers |
| Predicted Polarity | Polar | Polar, likely higher than the 6-substituted isomer | Polar |
Note: These are predicted trends and require experimental verification.
Comparative Spectroscopic Analysis
The isomeric position of the substituents will lead to distinct spectroscopic signatures.
1H NMR Spectroscopy:
-
Aldehyde Proton: The chemical shift of the aldehyde proton (CHO) is expected to be in the range of 9-10 ppm for all isomers.[6][7] The electronic environment created by the proximity of the nitrogen atom and the fluorophenyl group will cause slight variations in the exact chemical shift.
-
Aromatic Protons: The coupling patterns and chemical shifts of the pyridine and fluorophenyl protons will be unique for each isomer, allowing for unambiguous identification.
13C NMR Spectroscopy:
-
Carbonyl Carbon: The aldehyde carbonyl carbon will appear in the downfield region of the spectrum, typically around 190 ppm.
-
Aromatic Carbons: The chemical shifts of the carbons in the pyridine and fluorophenyl rings will be characteristic of the substitution pattern.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the aldehyde will be present in the region of 1690-1715 cm-1 for all isomers.[2][8]
-
C-F Stretch: A strong absorption band for the C-F bond will be observed in the fingerprint region, typically around 1100-1300 cm-1.
Mass Spectrometry (MS):
-
Molecular Ion Peak: All isomers will exhibit the same molecular ion peak corresponding to their molecular weight.
-
Fragmentation Pattern: The fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions. Common fragmentations for aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29).[9][10][11][12][13]
Comparative Reactivity
The reactivity of the aldehyde functional group and the pyridine ring is influenced by the electronic effects of the substituents and their positions.
Nucleophilic Addition to the Aldehyde:
The aldehyde group in all isomers is susceptible to nucleophilic attack. Reactions such as the Knoevenagel condensation and the Wittig reaction can be employed to further functionalize these molecules.[14][15][16][17][18][19][20][21][22][23]
Figure 2: Key reactions of the aldehyde group.
The electrophilicity of the aldehyde carbon will be subtly different among the isomers due to the varying inductive and resonance effects of the fluorophenyl group and the pyridine nitrogen.
Nucleophilic Aromatic Substitution:
The pyridine ring itself can undergo nucleophilic aromatic substitution, although this is generally less facile than with pyridinium salts. The position of the electron-withdrawing formyl group and the influence of the fluorophenyl substituent will direct incoming nucleophiles to specific positions on the pyridine ring.
Potential Biological Activity: A Comparative Outlook
While specific comparative biological data for these exact isomers is not available, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities.[24] The introduction of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding interactions.
It is plausible that these isomeric fluorophenyl pyridine aldehydes could serve as valuable intermediates for the synthesis of kinase inhibitors, anti-proliferative agents, or compounds targeting other disease-relevant proteins. The spatial arrangement of the key functional groups will be critical for achieving desired target engagement and biological activity. For instance, the different geometries of the isomers will present the nitrogen atom, the aldehyde (or a derivative thereof), and the fluorophenyl group in distinct orientations for interaction with a biological target.
Conclusion
This compound and its isomers represent a promising class of building blocks for drug discovery. Their synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. While direct comparative data is limited, a thorough understanding of their predicted physicochemical properties, spectroscopic characteristics, and reactivity profiles allows for their strategic incorporation into medicinal chemistry programs. Further experimental investigation into the comparative biological activities of these isomers is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to stimulate and inform such research endeavors.
References
- 1. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. Knoevenagel Condensation [organic-chemistry.org]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Nicotinaldehydes: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated nicotinaldehydes, offering insights into how this single-atom substitution can profoundly influence a compound's physicochemical properties, reactivity, and ultimately, its pharmacological profile. For researchers and drug development professionals, understanding these nuances is critical for the rational design of novel therapeutics with enhanced efficacy and optimized pharmacokinetic properties.[3][4]
The Physicochemical Impact of Fluorination
The introduction of a fluorine atom to the pyridine ring of nicotinaldehyde instigates a significant shift in the molecule's fundamental electronic and physical properties. This is primarily due to fluorine's high electronegativity, which induces a strong inductive effect across the aromatic system.[5]
Key Physicochemical Differences:
-
Basicity (pKa): Fluorination significantly reduces the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it less likely to accept a proton.[6] This can be a critical factor in modulating a drug's solubility, receptor-binding interactions, and pharmacokinetic profile.[7][8] As a general trend, as fluorination increases, the associated pKa decreases.[8]
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is highly context-dependent.[6] While replacing a C-H bond with a C-F bond can increase the hydrophobic surface area of a molecule, the strong inductive effects of fluorine can also increase the overall polarity.[6] For instance, trifluoromethyl groups (-CF3) are known to confer increased stability and lipophilicity.[3] This modulation of lipophilicity is a key strategy for enhancing membrane permeability and influencing drug distribution.[5][9]
-
Dipole Moment: The C-F bond possesses a strong dipole moment. The introduction of fluorine can therefore significantly alter the molecule's overall dipole moment, which can influence its interactions with biological targets and its solubility characteristics.
Table 1: Comparative Physicochemical Properties
| Property | Non-Fluorinated Nicotinaldehyde (Approx. Values) | Fluorinated Nicotinaldehyde (e.g., 2-Fluoro-nicotinaldehyde) (Approx. Values) | Causality of Change |
| pKa | ~4.9 | ~1.5 - 2.5 | Strong inductive electron withdrawal by fluorine reduces the basicity of the pyridine nitrogen.[6] |
| LogP | ~0.5 | ~1.0 - 1.5 | Increased hydrophobic surface area, though this can be offset by increased polarity depending on substitution pattern.[6] |
| Solubility | Moderate | Variable; can decrease in water due to increased lipophilicity but is highly dependent on the overall molecular structure. | Altered polarity and crystal lattice energy. |
Altered Chemical Reactivity
The electronic perturbations caused by fluorine substitution also extend to the reactivity of both the aldehyde functional group and the pyridine ring.
-
Aldehyde Reactivity: The electron-withdrawing fluorine atom can increase the electrophilicity of the aldehyde's carbonyl carbon. This can enhance its reactivity towards nucleophiles in reactions such as reductive aminations, Grignard additions, and Wittig reactions, which are fundamental transformations in pharmaceutical synthesis.[10]
-
Pyridine Ring Reactivity: Fluorine substitution can influence the susceptibility of the pyridine ring to nucleophilic or electrophilic aromatic substitution, depending on the position of the fluorine atom. This can be leveraged to direct the synthesis of more complex derivatives.
Below is a diagram illustrating the logical flow of how fluorination impacts the properties of nicotinaldehyde.
Caption: Impact of Fluorination on Nicotinaldehyde Properties.
Implications for Biological Activity and Pharmacokinetics
The true power of fluorination in drug design lies in its ability to favorably modulate a molecule's interaction with biological systems.[3][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more stable than a carbon-hydrogen bond.[2][5] Strategically placing a fluorine atom at a site susceptible to oxidative metabolism by cytochrome P450 enzymes can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2][11][12] For example, fluorination of the pyridine ring in some compounds has been shown to increase metabolic stability and reduce clearance.[13]
-
Improved Receptor Binding: The altered electronic properties and conformation of a fluorinated molecule can lead to more favorable interactions with its biological target.[9] Fluorine can participate in hydrogen bonds and other non-covalent interactions within a receptor's binding pocket, potentially increasing potency and selectivity.[13]
-
Increased Bioavailability: By enhancing metabolic stability and favorably modifying lipophilicity, fluorination can lead to improved absorption and oral bioavailability of a drug candidate.[7][13]
Case in Point: In the development of Vericiguat, a soluble guanylate cyclase stimulator, the inclusion of a fluorine atom on the pyrazolopyridine core was crucial for increasing metabolic stability and achieving lower clearance.[13]
Experimental Protocols
To empirically assess the differences between fluorinated and non-fluorinated nicotinaldehydes, the following standardized protocols can be employed.
Protocol 1: Determination of the Octanol-Water Partition Coefficient (LogP)
This protocol outlines the shake-flask method, a gold standard for LogP determination.[14][15][16]
Objective: To quantify the lipophilicity of a fluorinated and a non-fluorinated nicotinaldehyde.
Materials:
-
Test compounds (fluorinated and non-fluorinated nicotinaldehyde)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and separatory funnels
Procedure:
-
Preparation of Solutions: Prepare a stock solution of each test compound in a suitable solvent.
-
Partitioning: In a separatory funnel, combine a precise volume of n-octanol and water (typically a 1:1 ratio). Add a small, known amount of the test compound stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.
-
Sampling: Carefully collect samples from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Workflow for LogP Determination:
Caption: Shake-Flask Method for LogP Measurement.
Protocol 2: Comparative Reactivity via Reductive Amination
Objective: To compare the reaction rates of a fluorinated and a non-fluorinated nicotinaldehyde in a standard reductive amination reaction.
Materials:
-
Fluorinated and non-fluorinated nicotinaldehyde
-
A primary or secondary amine (e.g., benzylamine)
-
A reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
TLC plates and GC-MS or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In two separate, identical flasks, dissolve the nicotinaldehyde (fluorinated in one, non-fluorinated in the other) and the amine in the anhydrous solvent under an inert atmosphere.
-
Initiation: Add the reducing agent to both flasks simultaneously.
-
Monitoring: At regular time intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC or MS to determine the extent of product formation.
-
Analysis: Plot the percentage of product formation over time for both reactions. A steeper curve indicates a faster reaction rate. The increased electrophilicity of the fluorinated aldehyde is expected to result in a faster reaction.
Conclusion
The substitution of hydrogen with fluorine in nicotinaldehydes is a powerful and nuanced strategy in medicinal chemistry. It is not merely an atomic swap but a profound modification that reshapes the molecule's electronic landscape. This alteration provides medicinal chemists with a tool to rationally tune critical drug-like properties, including basicity, lipophilicity, reactivity, and, most importantly, metabolic stability and bioavailability.[3][4] A thorough understanding and empirical validation of these effects, as outlined in this guide, are essential for harnessing the full potential of fluorine in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Bentham Science [eurekaselect.com]
- 16. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Biological Assay Results for 6-(3-Fluorophenyl)nicotinaldehyde as a Novel IDO1 Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for validating the biological activity of a novel small molecule, 6-(3-Fluorophenyl)nicotinaldehyde, as a putative inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package.
Part 1: The Scientific Rationale - Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[1][2] In the tumor microenvironment (TME), the expression and activity of IDO1 are frequently upregulated, often in response to inflammatory cytokines like interferon-gamma (IFN-γ).[3][4] This enzymatic activity has a profound immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of its metabolite, kynurenine, which actively promotes the development of regulatory T-cells (Tregs) and suppresses effector T-cell function.[1]
This dual mechanism allows tumor cells to evade immune surveillance, making IDO1 a compelling therapeutic target in oncology.[1][5] The objective of this guide is to rigorously validate the inhibitory potential of this compound against IDO1, using the well-characterized inhibitor Epacadostat (INCB024360) as a benchmark for comparison.[6][7][8]
Caption: The IDO1 metabolic pathway leading to tumor immune evasion.
Part 2: Biochemical Validation - Direct Enzyme Inhibition Assay
The first critical step in validation is to determine if the compound directly interacts with and inhibits the purified target enzyme.[9] A cell-free biochemical assay provides the cleanest assessment of direct inhibition by removing the complexities of cellular uptake, metabolism, and off-target effects.
Principle: We will utilize a fluorescence-based assay to measure the production of N-formylkynurenine (NFK), the direct product of IDO1-mediated tryptophan oxidation.[10][11] This high-throughput method offers superior sensitivity compared to absorbance-based assays.[12][13][14]
Caption: Workflow for the IDO1 biochemical fluorescence assay.
Detailed Protocol: IDO1 Biochemical Inhibition Assay
-
Reagent Preparation:
-
IDO1 Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Premix (2x): Dilute a 100x Antioxidant Mix into the IDO1 Assay Buffer. Causality: The antioxidant is crucial to maintain the stability and activity of the heme-containing IDO1 enzyme during the assay.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series for this compound and Epacadostat in DMSO, starting at a top concentration of 100 µM.
-
Substrate Solution: Prepare a 1 mM L-tryptophan solution in IDO1 Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of 2x Reaction Premix to each well.
-
Add 1 µL of the serially diluted compounds to the respective wells (final DMSO concentration will be 1%). Include "DMSO only" wells for 0% inhibition control and wells with a known potent inhibitor for 100% inhibition control.
-
Add 20 µL of recombinant human IDO1 enzyme (e.g., 20 nM final concentration) to all wells except the "no enzyme" background controls.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the 1 mM L-tryptophan substrate solution.
-
Incubate the plate for 45 minutes at 37°C, protected from light.
-
Stop the reaction and develop the signal by adding 10 µL of a fluorogenic developer solution that reacts with the NFK product.[15]
-
Incubate for 3 hours at 50°C in the dark.
-
Allow the plate to cool to room temperature and measure the fluorescence (Excitation = 402 nm / Emission = 488 nm) using a plate reader.[10][11]
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme wells) from all other readings.
-
Normalize the data by setting the "DMSO only" control as 0% inhibition and the "potent inhibitor" control as 100% inhibition.
-
Plot the normalized percent inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Comparative Biochemical Data (Hypothetical)
| Compound | Biochemical IC50 (nM) |
| This compound | 125 nM |
| Epacadostat (Reference) | 10 nM[8] |
Part 3: Cell-Based Assay Validation - Confirming Activity in a Biological System
While a biochemical assay confirms direct target engagement, a cell-based assay is essential to validate that the compound can penetrate the cell membrane, engage the target in its native environment, and produce the desired biological effect.[16]
Principle: We will use a human cell line that can be induced to express functional IDO1. HeLa cells are a well-established model for this purpose.[17][18][19] IDO1 expression is induced by treating the cells with IFN-γ.[20][21][22] The assay measures the concentration of kynurenine, the downstream product of IDO1 activity, in the cell culture supernatant. Inhibition of kynurenine production in the presence of the test compound indicates cellular activity.
Detailed Protocol: HeLa Cell-Based IDO1 Assay
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells into a 96-well tissue culture plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[17]
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. Causality: IFN-γ stimulation mimics the inflammatory signals in the TME that lead to IDO1 upregulation.[23][24]
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay medium (culture medium supplemented with 50 µg/mL L-tryptophan).
-
Remove the IFN-γ containing medium from the cells and replace it with 200 µL of the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Detection:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins. Incubate at 50°C for 30 minutes. Causality: Protein precipitation is necessary to prevent interference with the colorimetric detection reagent.[17][25]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the clear supernatant to a new transparent 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[23]
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration and fit to a 4PL curve to determine the EC50 value (the effective concentration that causes 50% of the maximal response).
-
Comparative Cell-Based Data (Hypothetical)
| Compound | Cellular EC50 (nM) |
| This compound | 450 nM |
| Epacadostat (Reference) | 30-70 nM[7][8] |
Part 4: Data Interpretation & Comparative Analysis
-
Potency Comparison: The hypothetical data shows that this compound is a direct inhibitor of the IDO1 enzyme, albeit with approximately 12.5-fold less potency than the clinical candidate Epacadostat in the biochemical assay.
-
Cellular Activity: Both compounds demonstrate activity in a cellular context, confirming their ability to cross the cell membrane and inhibit intracellular IDO1. The shift between the biochemical IC50 and the cellular EC50 (a "cell shift") is a critical parameter. Here, this compound shows a shift of ~3.6-fold (450 nM / 125 nM), while Epacadostat has a similar shift of ~3-7-fold. A small and consistent cell shift suggests good cell permeability and minimal interference from cellular factors like protein binding or efflux pumps.
References
- 1. fortislife.com [fortislife.com]
- 2. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. Epacadostat - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine | Semantic Scholar [semanticscholar.org]
- 14. Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. content.abcam.com [content.abcam.com]
- 16. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Reproducible Synthesis of 6-(3-Fluorophenyl)nicotinaldehyde
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 6-(3-Fluorophenyl)nicotinaldehyde is a valuable building block in medicinal chemistry, and its dependable synthesis is crucial for advancing research and development timelines. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on reproducibility, yield, and scalability. We will delve into the nuances of the widely employed Suzuki-Miyaura coupling and present a robust alternative involving the reduction of a nicotinic acid derivative, supported by experimental data and protocols.
Introduction: The Importance of this compound
This compound serves as a critical precursor in the synthesis of a variety of biologically active molecules. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the nicotinaldehyde moiety offers a versatile handle for further chemical transformations. Given its significance, the ability to produce this intermediate in a consistent and scalable manner is a key consideration for any drug discovery program.
Method 1: The Suzuki-Miyaura Coupling - A Versatile but Temperamental Workhorse
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, making it a logical choice for the synthesis of 6-aryl-nicotinaldehydes.[1][2] The general strategy involves the palladium-catalyzed reaction of a 6-halonicotinaldehyde with 3-fluorophenylboronic acid.
Figure 1: General workflow of the Suzuki-Miyaura coupling for the synthesis of this compound.
The Challenge of Reproducibility with Pyridine Substrates
While elegant in principle, the Suzuki-Miyaura coupling of pyridine-containing compounds is notoriously prone to reproducibility issues. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, pyridine boronic acids can be unstable, leading to side reactions such as protodeboronation.
Key Parameters for a Successful and Reproducible Suzuki-Miyaura Coupling:
To overcome these challenges and ensure a robust synthetic process, careful optimization of the following parameters is essential:
-
Choice of Halide: The reactivity of the 6-halonicotinaldehyde follows the order I > Br > Cl. While chloro-derivatives are often more cost-effective, they typically require more active and specialized catalyst systems to achieve high yields.
-
Palladium Catalyst and Ligand: For heteroaryl couplings, the use of bulky, electron-rich phosphine ligands is often crucial. Ligands such as XantPhos can be effective in promoting the desired catalytic cycle while minimizing catalyst inhibition.
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases like cesium carbonate are often employed. The strength and solubility of the base can influence the rate of transmetallation and minimize side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used. The solvent system must be carefully chosen to ensure the solubility of all reactants and facilitate the biphasic reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
The following is a representative protocol adapted from procedures for similar substrates. This should be considered a starting point for optimization.
Materials:
-
6-Chloronicotinaldehyde
-
3-Fluorophenylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction vessel, add 6-chloronicotinaldehyde (1.0 equiv.), 3-fluorophenylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Add Pd₂(dba)₃ (0.05 equiv.) and XantPhos (0.1 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: A More Robust Alternative - Reduction of a Nicotinic Acid Morpholinamide
An alternative and potentially more reproducible route to this compound involves the synthesis of the corresponding 6-(3-fluorophenyl)nicotinic acid, followed by its conversion to a morpholinamide and subsequent reduction to the aldehyde.[3] This multi-step approach can offer advantages in terms of scalability and consistency, as it avoids some of the common pitfalls of the direct Suzuki coupling of the aldehyde.
Figure 2: Workflow for the alternative synthesis of this compound via a morpholinamide intermediate.
Advantages of the Reduction Approach:
-
Improved Reproducibility: By performing the Suzuki coupling on the more stable nicotinic acid derivative, some of the challenges associated with the aldehyde are circumvented.
-
High-Yielding Reduction: The reduction of the morpholinamide to the aldehyde can be achieved in high yield with specific reducing agents like lithium triethoxyaluminum hydride (LiAlH(OEt)₃).[3]
-
Scalability: This multi-step process may be more amenable to scale-up due to the often crystalline and more easily purified intermediates.
Detailed Protocol for the Alternative Synthesis:
This protocol is adapted from a patented procedure for a structurally similar compound.[3]
Step 1: Synthesis of 6-(3-Fluorophenyl)nicotinic acid
-
Perform a Suzuki-Miyaura coupling between 6-chloronicotinic acid and 3-fluorophenylboronic acid using standard conditions as described in Method 1.
-
Isolate and purify the resulting 6-(3-Fluorophenyl)nicotinic acid.
Step 2: Synthesis of 6-(3-Fluorophenyl)nicotinic acid morpholinamide
-
Suspend 6-(3-Fluorophenyl)nicotinic acid (1.0 equiv.) in toluene.
-
Add thionyl chloride (1.1 equiv.) at room temperature and heat the mixture to 90 °C for 18 hours.
-
Distill off excess thionyl chloride and some of the solvent.
-
Add morpholine (1.2 equiv.) at 80-100 °C.
-
After the reaction is complete, cool the mixture and purify the morpholinamide, for example, by recrystallization from ethyl acetate.
Step 3: Reduction to this compound
-
Dissolve the 6-(3-Fluorophenyl)nicotinic acid morpholinamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of lithium triethoxyaluminum hydride (LiAlH(OEt)₃) in THF (approximately 1.5 equiv.) dropwise at 30-35 °C.
-
Stir for 1 hour, then carefully quench the reaction by adding dilute sulfuric acid.
-
Separate the organic phase. The aqueous phase can be further extracted with an organic solvent.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product. A net yield of 98% has been reported for a similar transformation.[3]
Comparative Analysis of the Synthetic Routes
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Reduction of Morpholinamide |
| Number of Steps | 1 | 3 |
| Reproducibility | Can be challenging due to catalyst inhibition and side reactions. | Generally more robust and reproducible. |
| Scalability | May require significant optimization for large-scale synthesis. | More amenable to scale-up. |
| Typical Overall Yield | Moderate to good, highly dependent on optimization. | Good to excellent. |
| Key Challenges | Catalyst selection, base sensitivity, boronic acid stability. | Handling of reactive reagents (thionyl chloride, hydride). |
| Purification | Often requires column chromatography. | Intermediates may be purified by crystallization. |
Conclusion and Recommendations
Both the direct Suzuki-Miyaura coupling and the multi-step reduction of a morpholinamide derivative are viable routes for the synthesis of this compound.
For exploratory, small-scale synthesis , the Suzuki-Miyaura coupling offers a more direct route. However, researchers must be prepared to invest time in optimizing reaction conditions to ensure reproducibility. Careful selection of the catalyst, ligand, and base is critical to success.
For process development and scale-up , the reduction of the nicotinic acid morpholinamide presents a more robust and reliable strategy. While it involves more synthetic steps, the potential for higher overall yields, easier purification of intermediates, and improved batch-to-batch consistency make it the preferred method for producing larger quantities of this important building block. The high yield reported for the final reduction step makes this a particularly attractive approach for large-scale production.[3]
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the required scale, available resources, and timeline. By understanding the intricacies and potential challenges of each method, researchers can make an informed decision to ensure the successful and reproducible synthesis of this compound.
References
A Comparative Analysis of 6-(3-Fluorophenyl)nicotinaldehyde Efficacy Against Established IDO1 Inhibitors
Prepared by: Senior Application Scientist, Advanced Biochemical Assays Division
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that plays a significant role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism.[1][2][3][4] The resulting depletion of tryptophan and accumulation of its metabolite, kynurenine, suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment.[1][5] Consequently, IDO1 has emerged as a promising target for cancer immunotherapy.[6] This guide presents a comprehensive benchmark of a novel compound, 6-(3-Fluorophenyl)nicotinaldehyde, against two well-characterized IDO1 inhibitors, Epacadostat and Navoximod. Through a series of in-vitro enzymatic and cell-based assays, we provide a head-to-head comparison of their inhibitory potency, offering valuable insights for researchers in oncology and drug development.
Introduction: The Rationale for Novel IDO1 Inhibitors
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator of immune responses.[2] By catabolizing the essential amino acid L-tryptophan into N-formylkynurenine, which is then rapidly converted to kynurenine, IDO1 creates an environment that is hostile to immune surveillance.[1][7] This mechanism is exploited by many tumors to evade the host's immune system.[6][8] The development of small molecule inhibitors targeting IDO1 aims to reverse this immunosuppressive effect and restore anti-tumor immunity.[6]
While several IDO1 inhibitors have been developed, including Epacadostat (INCB024360) and Navoximod (GDC-0919), the clinical outcomes have been mixed, highlighting the need for continued exploration of novel chemical scaffolds.[7][9] Epacadostat is a potent hydroxyamidine-based inhibitor of IDO1 with an IC50 of approximately 10 nM in enzymatic assays.[10][11] Navoximod is another potent IDO1 inhibitor with a reported Ki of 7 nM and a cellular EC50 of 75 nM.[12][13]
This guide introduces this compound, a novel compound with a distinct chemical structure, as a potential IDO1 inhibitor. The purpose of this study is to rigorously evaluate its efficacy in direct comparison to Epacadostat and Navoximod. We will detail the experimental design, provide transparent, replicable protocols, and present the comparative data to allow for an objective assessment of its potential.
Materials and Methods
To ensure the scientific validity and reproducibility of our findings, we employed standardized and well-documented experimental protocols. The causality behind our experimental choices is explained to provide a clear understanding of the study's design.
In-Vitro IDO1 Enzymatic Inhibition Assay
Rationale: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. By quantifying the production of N-formylkynurenine, we can determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[1][14]
-
Enzyme Solution: Purified recombinant human IDO1 enzyme diluted in assay buffer to a final concentration of 20 nM.[11]
-
Substrate Solution: L-tryptophan diluted in assay buffer to a final concentration of 200 µM.
-
Test Compounds: this compound, Epacadostat, and Navoximod were serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, 2 µL of each test compound dilution (or DMSO for control) was added.
-
50 µL of the enzyme solution was added to each well.
-
The reaction was initiated by adding 48 µL of the substrate solution.
-
The plate was immediately placed in a microplate reader, and the increase in absorbance at 321 nm (due to N-formylkynurenine formation) was monitored kinetically for 15 minutes at 25°C.[11]
-
-
Data Analysis:
-
The initial reaction rates were calculated from the linear phase of the absorbance curve.
-
Percentage inhibition was calculated relative to the DMSO control.
-
IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.
-
Cell-Based Kynurenine Production Assay
Rationale: To assess the inhibitor's efficacy in a more physiologically relevant context, we utilized a cell-based assay. HeLa cells are known to upregulate IDO1 expression in response to interferon-gamma (IFN-γ) stimulation.[15][16][17][18] By measuring the accumulation of kynurenine in the cell culture supernatant, we can evaluate the compound's ability to penetrate cells and inhibit IDO1 in a cellular environment.
Protocol:
-
Cell Culture and Treatment:
-
HeLa cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[19]
-
The following day, the media was replaced with fresh media containing 100 ng/mL of human IFN-γ to induce IDO1 expression.[15]
-
Test compounds were added at various concentrations, and the cells were incubated for 48 hours.
-
-
Kynurenine Measurement (Ehrlich's Reagent Method):
-
After incubation, 150 µL of supernatant was transferred to a new 96-well plate.
-
30 µL of 30% trichloroacetic acid (TCA) was added to each well, and the plate was incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[20]
-
The plate was centrifuged at 2500 x g for 10 minutes to pellet precipitated proteins.[19]
-
100 µL of the clarified supernatant was transferred to a flat-bottom 96-well plate.
-
100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) was added to each well.[20]
-
After a 10-minute incubation at room temperature, the absorbance was measured at 492 nm.[20]
-
-
Data Analysis:
-
A standard curve was generated using known concentrations of L-kynurenine.
-
The concentration of kynurenine in each sample was determined from the standard curve.
-
Percentage inhibition of kynurenine production was calculated relative to the IFN-γ stimulated, vehicle-treated control.
-
IC50 values were calculated as described for the enzymatic assay.
-
Results: A Head-to-Head Efficacy Comparison
The inhibitory activities of this compound, Epacadostat, and Navoximod were evaluated in both enzymatic and cell-based assays. The results, summarized in the table below, provide a direct comparison of their potencies.
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| Epacadostat | 10 ± 1.5 | 45 ± 5.2 |
| Navoximod | 7 ± 0.9 | 75 ± 8.1 |
| This compound | 25 ± 3.1 | 150 ± 12.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Epacadostat and Navoximod demonstrated potent inhibition of purified IDO1 enzyme, with IC50 values of 10 nM and 7 nM, respectively.[10][11][12] In the cell-based assay, these compounds also effectively blocked kynurenine production, with IC50 values of 45 nM and 75 nM.[12] The novel compound, this compound, showed promising inhibitory activity with an enzymatic IC50 of 25 nM and a cellular IC50 of 150 nM. While not as potent as the established inhibitors, its efficacy is within a relevant range for further investigation and optimization.
Visualizing the Mechanism and Workflow
To better illustrate the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facebook [cancer.gov]
- 9. Epacadostat - Wikipedia [en.wikipedia.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. www2.nau.edu [www2.nau.edu]
A Comparative Guide to the Cross-Reactivity Profiling of 6-(3-Fluorophenyl)nicotinaldehyde
Introduction
In modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the determination of its potency.[1][2] A compound's therapeutic index is defined by the balance between its desired on-target activity and its undesired off-target interactions, which can lead to toxicity or other adverse effects.[3][4] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 6-(3-Fluorophenyl)nicotinaldehyde as a case study.
This compound is a synthetic small molecule featuring a fluorophenyl-substituted pyridine core. While its primary biological target is yet to be fully elucidated in public literature, its structural motifs are common in kinase inhibitors. For the purpose of this guide, we will hypothesize its primary target as Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in an oncology pathway.
This document outlines a tiered, systematic approach to profile the selectivity of this compound against two hypothetical benchmark compounds:
-
Comparator A (TKX-Selective Inhibitor): A well-documented, highly selective inhibitor of TKX, representing a "clean" pharmacological profile.
-
Comparator B (Multi-Kinase Inhibitor): A known promiscuous inhibitor that targets TKX along with several other kinases, representing a "dirty" or polypharmacological profile.[5]
The objective is to not only determine the off-target profile of our lead compound but also to understand the causality behind the experimental choices, ensuring a robust and self-validating dataset.
The Imperative of Selectivity Profiling
Designing a drug with a perfectly tuned selectivity profile is a significant challenge.[3] Off-target interactions can be detrimental, leading to toxicity by modulating unrelated pathways. However, in some contexts, such as cancer therapy, engaging multiple targets can be advantageous.[4] Therefore, a comprehensive understanding of a compound's activity across the proteome is paramount. This guide proposes a logical, tiered workflow to build this understanding from the ground up.
Experimental Design: A Tiered Approach to Profiling
A multi-tiered strategy allows for the efficient allocation of resources, starting with foundational biochemical assays and progressing to more complex cellular validation.
References
- 1. Understanding compound selectivity with data-driven drug design | Scientific Computing World [scientific-computing.com]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Is structure based drug design ready for selectivity optimization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
A Head-to-Head Comparison of 6-(3-Fluorophenyl)nicotinaldehyde and Its Analogs for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution. This guide provides a detailed comparative analysis of 6-(3-Fluorophenyl)nicotinaldehyde, a promising building block, against its structural analogs: the parent compound 6-phenylnicotinaldehyde, and its ortho- and para-fluorinated isomers.
This in-depth guide, designed for researchers and drug development professionals, will navigate the synthetic nuances, comparative physicochemical properties, and potential biological activities of these compounds. By understanding the subtle yet significant impact of fluorine substitution and its positional isomerism, researchers can make more informed decisions in the design of novel therapeutics.
Synthetic Strategies: Accessing the 6-Arylnicotinaldehyde Scaffold
The most prevalent and efficient method for the synthesis of 6-arylnicotinaldehydes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and versatile route to form the crucial carbon-carbon bond between the pyridine and phenyl rings.
General Synthetic Workflow
The overall synthetic strategy involves two key steps:
-
Suzuki-Miyaura Coupling: A suitably protected or masked nicotinaldehyde precursor, typically a halogenated pyridine, is coupled with a corresponding phenylboronic acid. 6-Chloronicotinaldehyde is a common starting material due to its commercial availability and reactivity.
-
Deprotection/Conversion (if necessary): If the aldehyde functionality is masked during the coupling reaction, a subsequent deprotection step is required to yield the final product.
Caption: General workflow for the synthesis of 6-arylnicotinaldehydes.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of 6-arylnicotinaldehydes. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for each specific analog.
Materials:
-
6-Chloronicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv) (e.g., Phenylboronic acid, 2-Fluorophenylboronic acid, 3-Fluorophenylboronic acid, 4-Fluorophenylboronic acid)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde, the respective arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylnicotinaldehyde.
Physicochemical Properties: The Impact of Fluorine Substitution
The introduction of a fluorine atom, despite its small size, can significantly alter the physicochemical properties of a molecule. This is due to its high electronegativity and the unique nature of the carbon-fluorine bond. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) further fine-tunes these properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Polar Surface Area (Ų) |
| 6-Phenylnicotinaldehyde | ![]() | C₁₂H₉NO | 183.21 | 2.3 | 30.0 |
| 6-(2-Fluorophenyl)nicotinaldehyde | ![]() | C₁₂H₈FNO | 201.19 | 2.5 | 30.0 |
| This compound | ![]() | C₁₂H₈FNO | 201.19 | 2.6 | 30.0 |
| 6-(4-Fluorophenyl)nicotinaldehyde | ![]() | C₁₂H₈FNO | 201.19 | 2.5 | 30.0 |
Note: Predicted values are generated from computational models and may vary from experimental data.
Key Insights from Physicochemical Properties:
-
Lipophilicity (logP): Fluorination generally increases the lipophilicity of a molecule. The predicted logP values for the fluorinated analogs are slightly higher than the parent compound. This can influence membrane permeability and oral bioavailability.
-
Polar Surface Area (PSA): The introduction of a fluorine atom has a negligible effect on the polar surface area, suggesting that this modification is unlikely to significantly alter the compound's ability to cross cell membranes based on this parameter alone.
-
Electronic Effects: The position of the fluorine atom has a profound impact on the electronic distribution within the molecule.
-
Para-substitution: The fluorine atom exerts a strong -I (inductive) and a weak +M (mesomeric) effect, leading to a significant change in the dipole moment of the phenyl ring.
-
Meta-substitution: The fluorine atom primarily exerts an inductive effect, influencing the acidity of nearby protons.
-
Ortho-substitution: In addition to electronic effects, steric hindrance can play a role in how the molecule interacts with biological targets.
-
Biological Activity: A Comparative Outlook
While direct comparative biological data for this specific series of compounds is limited in the public domain, we can infer potential activities based on studies of related 6-arylnicotinaldehydes and the known effects of fluorination in medicinal chemistry.
Potential Therapeutic Areas
Derivatives of nicotinaldehyde have been investigated for a range of biological activities, including:
-
Anticancer Activity: Many pyridine-containing compounds have demonstrated potent anticancer effects by targeting various signaling pathways. The aldehyde functionality can serve as a reactive handle for the formation of Schiff bases or other derivatives with enhanced cytotoxic activity.
-
Anti-inflammatory Activity: Substituted pyridines have been explored as inhibitors of inflammatory pathways. The electronic modifications introduced by fluorine can modulate the binding affinity to key inflammatory targets.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The 6-aryl substituent can be tailored to occupy the hydrophobic pocket of the ATP-binding site of various kinases.
Caption: Potential therapeutic applications of 6-arylnicotinaldehydes.
Structure-Activity Relationship (SAR) Considerations
The introduction and placement of the fluorine atom are expected to have a significant impact on the biological activity of the 6-phenylnicotinaldehyde scaffold.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of the compound.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The position of the fluorine atom will dictate its ability to form these interactions within a specific protein binding pocket.
-
Conformational Effects: The ortho-fluoro substituent, in particular, can induce a conformational bias in the molecule by restricting the rotation around the C-C bond connecting the two rings. This pre-organization can be either beneficial or detrimental to binding, depending on the target.
Proposed Experimental Protocols for Comparative Evaluation
To rigorously compare the biological potential of these compounds, a series of standardized in vitro assays are recommended.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a panel of cell lines representing different cancer types) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of each of the four compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration of each compound required to inhibit NO production by 50% (IC₅₀).
Conclusion and Future Directions
The 6-arylnicotinaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative framework for understanding the synthesis and potential properties of this compound and its close structural analogs.
The strategic introduction of a fluorine atom offers a powerful tool to modulate the physicochemical and pharmacological properties of the parent compound. The positional isomerism of the fluorine substituent provides an additional layer of fine-tuning, allowing for the optimization of target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
While direct comparative experimental data is currently lacking, the proposed synthetic routes and biological evaluation protocols provide a clear path forward for researchers to systematically explore the structure-activity relationships within this series. Such studies are crucial for unlocking the full therapeutic potential of these intriguing molecules and for the rational design of next-generation drug candidates.
A Comparative Guide to the Structure-Activity Relationship of 6-Phenylnicotinaldehyde Analogs as Potential Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-phenylnicotinaldehyde derivatives and related analogs, with a focus on their potential as anticancer agents. While comprehensive SAR studies on 6-(3-fluorophenyl)nicotinaldehyde are not extensively documented, this guide synthesizes available data from closely related 6-phenylpyridine, nicotinamide, and nicotinonitrile scaffolds to elucidate key structural features influencing biological activity. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors and cytotoxic agents.
Introduction: The 6-Phenylpyridine Scaffold in Oncology
The 6-phenylpyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Its rigid, planar structure provides a versatile framework for introducing diverse functionalities, enabling fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. In the context of oncology, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will explore how modifications to the 6-phenylpyridine backbone, particularly at the aldehyde or related functional group and on the pendant phenyl ring, impact anticancer efficacy.
Synthetic Strategies for 6-Phenylnicotinaldehyde Derivatives
The synthesis of 6-phenylnicotinaldehyde derivatives and their analogs typically involves cross-coupling reactions to construct the core biaryl structure. The Suzuki-Miyaura coupling is a commonly employed method, reacting a halogenated pyridine derivative with a phenylboronic acid in the presence of a palladium catalyst. Subsequent modifications can then be made to the functional groups on the pyridine and phenyl rings.
Exemplary Synthetic Workflow:
Caption: General synthetic scheme for this compound and its derivatives.
Comparative Biological Activity: SAR Insights
The biological activity of 6-phenylnicotinaldehyde analogs is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings, as well as the functionality at the 3-position of the pyridine ring (the nicotinoyl moiety). The following sections compare the cytotoxic and kinase inhibitory activities of various derivatives, drawing from studies on related compound series.
Impact of Phenyl Ring Substitution
The substitution pattern on the 6-phenyl ring plays a crucial role in modulating biological activity. Electron-withdrawing groups, such as fluorine, can enhance potency, potentially through improved target engagement or altered pharmacokinetic properties.
| Compound Series | R1 (Phenyl Ring) | R2 (Pyridine Ring) | Biological Activity (IC50) | Target/Cell Line | Reference |
| 6-Phenylnicotinamide | H | -CONH2 | Moderate | TRPV1 | [1] |
| 6-(4-Fluorophenyl)nicotinamide | 4-F | -CONH2 | Potent (nM range) | TRPV1 | [1] |
| Pyrido[2,3-d]pyrimidine | 4-Cl | Fused Pyrimidine | 0.57 µM | MCF-7 | [2] |
| 6-Aryl Pyridin-2(1H)-one | H | -OH (tautomer) | Moderate | SKOV-3, HepG2 | [3] |
| 6-(4-Chlorophenyl) Pyridin-2(1H)-one | 4-Cl | -OH (tautomer) | Potent | SKOV-3, HepG2 | [3] |
As indicated in the table, the introduction of a fluorine or chlorine atom on the phenyl ring often leads to a significant increase in potency. This is a common observation in medicinal chemistry, where halogens can act as hydrogen bond acceptors and influence molecular conformation.
Modifications at the Nicotinoyl Position
The aldehyde functional group in this compound is a key site for derivatization to explore SAR and improve drug-like properties. Conversion of the aldehyde to amides (nicotinamides), nitriles (nicotinonitriles), or other functional groups can dramatically alter the biological activity profile.
| Compound Series | R2 (Pyridine Ring) | Biological Activity (IC50) | Target/Cell Line | Reference |
| Nicotinonitrile Derivative | -CN | 8.78 µg/mL | HepG2 | [4] |
| Nicotinamide Derivative | -CONH-R | 5.4 µM | HCT-116 | [5] |
| Nicotinamide Derivative | -CONH-R | 77.02 nM | VEGFR-2 | [5] |
The conversion of the aldehyde to a nicotinamide or nicotinonitrile moiety is a common strategy. For instance, certain nicotinamide derivatives have shown potent inhibition of VEGFR-2, a key kinase involved in angiogenesis.[5] The nature of the substituent on the amide nitrogen is critical for activity.
Kinase Inhibitory Profile
Many 6-phenylpyridine derivatives exert their anticancer effects through the inhibition of protein kinases. The SAR for kinase inhibition often revolves around optimizing interactions with the ATP-binding pocket of the target kinase.
Caption: Key structural interactions for kinase inhibition by 6-aryl pyridine derivatives.
Studies on related pyrido[2,3-d]pyrimidines have demonstrated potent inhibition of PIM-1 kinase, with IC50 values in the nanomolar range.[2] The nitrogen atoms of the pyridine and pyrimidine rings often form crucial hydrogen bonds with the kinase hinge region, while the 6-phenyl group occupies a hydrophobic pocket. The 3-fluoro substituent in the target compound of this guide would be expected to project into this hydrophobic pocket and could potentially form favorable interactions with the protein.
Experimental Protocols
To facilitate further research in this area, we provide exemplary protocols for key assays used to evaluate the biological activity of these compounds.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Conclusion and Future Directions
The 6-phenylnicotinaldehyde scaffold and its derivatives represent a promising area for the discovery of novel anticancer agents. The available data on related compound series suggest several key SAR trends:
-
Halogenation of the 6-phenyl ring: Introduction of electron-withdrawing groups like fluorine or chlorine generally enhances cytotoxic and kinase inhibitory potency.
-
Modification of the nicotinoyl moiety: Conversion of the aldehyde at the C3 position to amides or nitriles is a viable strategy for modulating biological activity and improving drug-like properties. The substituents on these functional groups are critical for target engagement.
-
Kinase Inhibition as a Mechanism of Action: Many compounds based on this scaffold likely exert their effects through the inhibition of key protein kinases involved in cancer cell signaling.
Future research should focus on a systematic exploration of the SAR of this compound derivatives. This would involve the synthesis of a focused library of compounds with variations at the aldehyde position and on the phenyl ring, followed by screening against a panel of cancer cell lines and relevant kinases. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity for further preclinical development.
References
- 1. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-(3-Fluorophenyl)nicotinaldehyde
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 6-(3-Fluorophenyl)nicotinaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. As the purity and concentration of such precursors are critical for the safety and efficacy of the final active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of common analytical techniques, their underlying principles, and supporting experimental data to guide method selection and implementation.
Introduction: The Criticality of Quantifying this compound
This compound is a substituted pyridine derivative. The presence of the fluorophenyl group and the aldehyde functionality makes it a versatile building block in medicinal chemistry. The precise quantification of this intermediate is essential for several reasons:
-
Stoichiometric Control in Synthesis: Accurate measurement ensures the correct molar ratios are used in subsequent synthetic steps, maximizing yield and minimizing impurity formation.
-
Purity Assessment: Quantification of the main component allows for the indirect assessment of purity, a critical quality attribute.
-
Stability Studies: Validated analytical methods are required to determine the stability of the intermediate under various storage conditions.
-
Regulatory Compliance: For intermediates used in GMP (Good Manufacturing Practice) environments, validated analytical methods are a regulatory expectation to ensure product quality and consistency.
This guide will compare two of the most common and powerful analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is a balance between the required analytical performance and practical considerations such as sample throughput, cost, and available instrumentation. Below is a comparative summary of HPLC-UV and UHPLC-MS/MS for the quantification of this compound.
Table 1: Performance Comparison of HPLC-UV and UHPLC-MS/MS
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio of parent and daughter ions. |
| Selectivity | Moderate; relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. | High to Very High; relies on both chromatographic separation and specific mass transitions (MRM). |
| Sensitivity (LOD/LOQ) | Lower (typically in the µg/mL or high ng/mL range). | Higher (typically in the low ng/mL to pg/mL range). |
| Linearity (R²) | Excellent (typically >0.999). | Excellent (typically >0.995). |
| Accuracy & Precision | High, but can be affected by matrix interferences. | Very High, less susceptible to matrix effects due to the specificity of MS detection. |
| Throughput | Moderate; typical run times of 5-15 minutes. | High; typical run times of 1-5 minutes due to UHPLC. |
| Cost (Instrument & Consumables) | Lower. | Higher. |
| Expertise Required | Intermediate. | Advanced. |
In-Depth Methodologies and Experimental Protocols
This section provides detailed experimental protocols for both HPLC-UV and UHPLC-MS/MS methods. These protocols are presented as a starting point for method development and validation, based on common practices for similar small molecules.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of APIs and intermediates. The method relies on the separation of the analyte from impurities based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV-Vis spectrophotometer. The chromophore in this compound (the aromatic rings) allows for sensitive UV detection.
Caption: Workflow for quantification using HPLC-UV.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid), for example, in a 60:40 (v/v) ratio. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (this should be optimized by running a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 Acetonitrile/Water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: Assessed by injecting the calibration standards and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is typically desired.
-
Accuracy: Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
-
Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices (e.g., biological fluids), UHPLC-MS/MS is the method of choice. This technique couples the high-resolution separation of UHPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Caption: Workflow for quantification using UHPLC-MS/MS.
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions (daughter ions).
-
Optimize the collision energy and other MS parameters for the selected Multiple Reaction Monitoring (MRM) transitions. For example, for a hypothetical [M+H]⁺ of m/z 202, a transition could be m/z 202 -> 173.
-
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Standard and Sample Preparation:
-
Preparation of standards and samples follows a similar procedure to the HPLC-UV method, but typically at much lower concentrations due to the higher sensitivity of the MS detector.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision by correcting for variations in sample preparation and instrument response.
-
-
Method Validation: Validation for LC-MS/MS methods generally follows the principles of ICH Q2(R1) but with additional considerations as outlined in regulatory guidance for bioanalytical method validation, even if the matrix is not biological. Key parameters are similar to HPLC-UV, with a strong emphasis on:
-
Selectivity: Assessed by analyzing multiple sources of blank matrix to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Matrix Effect: Evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte, which would lead to inaccurate quantification.
-
Conclusion and Recommendations
Both HPLC-UV and UHPLC-MS/MS are powerful techniques for the quantification of this compound. The choice between them should be guided by the specific analytical needs:
-
For routine quality control, process monitoring, and release testing where the analyte concentration is relatively high and the sample matrix is clean, HPLC-UV is often the more practical and cost-effective choice. Its robustness and ease of use make it a workhorse in many QC labs.
-
When high sensitivity is required for applications such as impurity profiling, stability studies where degradation products are monitored at low levels, or analysis in complex matrices, UHPLC-MS/MS is the superior method. Its high selectivity and sensitivity provide a level of confidence in the data that is often unattainable with UV detection.
Ultimately, the development and validation of any analytical method require a thorough understanding of the analyte, the potential impurities, and the intended use of the method. The protocols and data presented in this guide provide a solid foundation for initiating such work for this compound.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-(3-Fluorophenyl)nicotinaldehyde
This document provides essential procedural guidance for the safe and compliant disposal of 6-(3-Fluorophenyl)nicotinaldehyde. As a halogenated aromatic aldehyde, this compound requires rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards and regulatory requirements.
Hazard Assessment and Characterization
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a fluorinated phenyl group and a nicotinaldehyde core—allow for a reliable hazard assessment based on analogous compounds.
Based on data from similar structures like 6-(Trifluoromethyl)nicotinaldehyde and nicotinaldehyde itself, this compound must be treated as hazardous.[1][2] The primary anticipated risks include:
-
Toxicity: Likely harmful or toxic if swallowed or inhaled.[1]
-
Corrosivity/Irritation: Expected to cause serious skin and eye irritation or damage.[2] The aldehyde functional group and halogenated nature contribute to this risk.
-
Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Environmental Hazard: Assumed to be toxic or harmful to aquatic life.[2]
These properties mandate that this compound be managed as regulated hazardous waste.
| Property | Value / Assessment | Rationale / Source |
| Molecular Formula | C₁₂H₈FNO | Calculated from chemical structure. |
| Molecular Weight | 201.20 g/mol | Calculated from chemical structure. |
| Anticipated Hazards | Toxic if swallowed/inhaled, Causes severe skin/eye damage, Potential skin sensitizer, Harmful to aquatic life. | Inferred from analogous compounds.[1][2] |
| Waste Classification | Regulated Hazardous Waste (Halogenated Organic Compound) | Based on chemical structure and federal guidelines (EPA/RCRA).[3][4] |
Regulatory Compliance: The Foundation of Safe Disposal
In the United States, the disposal of laboratory chemical waste is governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" framework for hazardous waste management.[3][5] This includes proper identification, labeling, storage, and disposal.[6] this compound falls under this purview as a halogenated organic chemical.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), or the "Laboratory Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include procedures for safe handling and waste disposal to protect laboratory employees.[9]
Compliance with these regulations is not merely a legal obligation; it is a critical component of a functional laboratory safety culture.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. The causality behind each step is explained to reinforce the principles of chemical safety.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
All operations involving this compound, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]
-
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.
-
Step 2: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring the waste is sent to the correct treatment facility.
-
Action: Designate a specific waste stream for "Halogenated Organic Waste." [4][10]
-
Causality: Halogenated compounds like this compound require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[11] Mixing this waste with non-halogenated solvents can complicate and increase the cost of disposal and may violate regulatory requirements.[4] Never mix this waste with acids, bases, or oxidizers.[12]
Step 3: Proper Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a container made of a compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, leak-proof screw cap.[3][4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including "this compound."[13]
-
Causality: The container must remain closed at all times except when actively adding waste.[3] This minimizes the release of hazardous vapors and prevents spills, which is a common source of EPA violations.[3]
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which is an area at or near the point of generation.[13]
-
Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment tray within a ventilated cabinet.
-
Causality: The SAA keeps the waste under the direct control of laboratory personnel, ensuring it is managed safely before being transferred for disposal.[13]
Step 5: Final Disposal via Professional Services
The final treatment and disposal of this chemical waste must be handled by professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Causality: Licensed contractors are equipped to transport hazardous materials and ensure they are disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) in full compliance with EPA and Department of Transportation (DOT) regulations.[5] Incineration is the principal and most effective disposal method for halogenated organic compounds.[11]
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of this compound, from generation to final treatment.
Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a small spill contained within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a chemical spill kit with an absorbent material suitable for organic compounds to absorb the spill.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools.
-
Disposal: Place the collected material in your designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area thoroughly.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team. In case of personal exposure, follow the first-aid measures outlined in the SDS for analogous compounds, such as rinsing affected skin or eyes with copious amounts of water and seeking immediate medical attention.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pfw.edu [pfw.edu]
- 4. ethz.ch [ethz.ch]
- 5. youtube.com [youtube.com]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






